molecular formula C10H20ClNO2 B2527971 methyl2-amino-2-cycloheptylacetatehydrochloride CAS No. 2490402-28-1

methyl2-amino-2-cycloheptylacetatehydrochloride

Número de catálogo: B2527971
Número CAS: 2490402-28-1
Peso molecular: 221.73
Clave InChI: PEIRAGOKPLVKGT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Methyl2-amino-2-cycloheptylacetatehydrochloride is a useful research compound. Its molecular formula is C10H20ClNO2 and its molecular weight is 221.73. The purity is usually 95%.
BenchChem offers high-quality methyl2-amino-2-cycloheptylacetatehydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl2-amino-2-cycloheptylacetatehydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

methyl 2-amino-2-cycloheptylacetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-13-10(12)9(11)8-6-4-2-3-5-7-8;/h8-9H,2-7,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEIRAGOKPLVKGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1CCCCCC1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Guide: Physicochemical Properties and Synthetic Utility of Methyl 2-Amino-2-Cycloheptylacetate Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern peptidomimetics and rational drug design, the integration of non-natural, cycloaliphatic amino acids is a critical strategy for overcoming the poor pharmacokinetic profiles of native peptides. Methyl 2-amino-2-cycloheptylacetate hydrochloride is a highly specialized building block that introduces profound steric bulk and conformational rigidity into peptide backbones. As a Senior Application Scientist, I have structured this guide to dissect the physicochemical parameters, structural causality, and self-validating synthetic protocols required to effectively utilize this compound in advanced drug development pipelines.

Physicochemical Profiling & Structural Causality

The utility of methyl 2-amino-2-cycloheptylacetate hydrochloride stems directly from its tripartite structure: a flexible 7-membered cycloalkane ring, a reactive alpha-amine, and a methyl ester-protected carboxylate.

The decision to isolate and store this compound as a hydrochloride salt rather than a free base is rooted in fundamental chemical stability. Unprotected alpha-amino esters are highly nucleophilic and prone to spontaneous intermolecular aminolysis, rapidly degrading into inactive diketopiperazines. Protonating the amine to form the HCl salt completely eliminates its nucleophilicity, rendering the monomer indefinitely stable at room temperature and highly soluble in aqueous media for biological assays[1].

Quantitative Physicochemical Data

The following table summarizes the critical quantitative parameters of both the hydrochloride salt and its free base counterpart for comparative formulation analysis.

PropertyValue
Compound Name Methyl 2-amino-2-cycloheptylacetate hydrochloride
CAS Number (HCl Salt) 2490402-28-1[2]
CAS Number (Free Base) 1489011-62-2[3]
Molecular Formula C₁₀H₂₀ClNO₂[1]
Molecular Weight (HCl Salt) 221.72 g/mol [2]
Molecular Weight (Free Base) 185.27 g/mol [3]
PubChem CID (HCl Salt) 154814261[4]
PubChem CID (Free Base) 53998840[5]

Mechanistic Role in Drug Design

The cycloheptyl group offers a unique mechanistic advantage over smaller rings (like cyclopentyl or cyclohexyl). Because the 7-membered ring dynamically puckers between twist-chair and boat conformations, it can adaptively mold into complex, deep hydrophobic pockets of target receptors (such as GPCRs).

Furthermore, the massive steric bulk immediately adjacent to the alpha-carbon restricts the Ramachandran angles of the peptide backbone. This pre-organizes the peptide into its active conformation (reducing the entropy of binding) and sterically shields adjacent amide bonds from enzymatic cleavage by proteases. The methyl ester acts as an orthogonal protecting group, allowing for directional N-to-C peptide synthesis.

G A Cycloheptylglycine Derivative B Steric Bulk (7-Membered Ring) A->B confers C C-Terminal Protection (Methyl Ester) A->C provides D Proteolytic Resistance B->D induces E Orthogonal Peptide Coupling C->E enables F Enhanced Bioavailability D->F leads to E->F facilitates

Logical workflow of integrating cycloheptylglycine derivatives into peptidomimetics for stability.

Experimental Protocols: Synthesis and Isolation

To ensure reproducibility and high yield, the synthesis of methyl 2-amino-2-cycloheptylacetate HCl must be executed as a self-validating system . The following protocol utilizes a modified Strecker synthesis followed by in situ esterification.

Phase 1: Strecker Amino Acid Synthesis
  • Imine Formation & Cyanation: Suspend cycloheptanecarboxaldehyde (1.0 eq) in aqueous methanol. Add ammonium chloride (NH₄Cl, 1.5 eq) and potassium cyanide (KCN, 1.2 eq). Stir at room temperature for 24 hours.

    • Causality: NH₄Cl serves a dual purpose: it provides the ammonia necessary for imine formation and acts as a mild acid catalyst to activate the aldehyde. KCN provides the nucleophilic cyanide ion to attack the imine, forming 2-amino-2-cycloheptylacetonitrile.

    • Self-Validation Checkpoint: Monitor the reaction via FT-IR spectroscopy. The phase is complete when the strong aldehyde carbonyl stretch (~1700 cm⁻¹) disappears and a sharp, weak nitrile stretch (~2230 cm⁻¹) emerges.

Phase 2: Hydrolysis & Esterification
  • Acidic Hydrolysis: Isolate the alpha-aminonitrile and reflux in 6M HCl for 12 hours.

    • Causality: The harsh acidic conditions hydrolyze the nitrile to a carboxylic acid. Crucially, the low pH keeps the alpha-amine protonated, preventing it from participating in unwanted side reactions.

  • In Situ Esterification & Salt Formation: Concentrate the crude amino acid in vacuo and resuspend in anhydrous methanol. Cool to 0°C and dropwise add thionyl chloride (SOCl₂, 2.0 eq). Reflux for 4 hours.

    • Causality: SOCl₂ reacts with methanol to generate HCl gas and dimethyl sulfite in situ. The HCl acts as the acid catalyst for Fischer esterification and simultaneously protonates the alpha-amine. This traps the product as the stable hydrochloride salt, preventing diketopiperazine formation.

    • Self-Validation Checkpoint: Perform LC-MS on the final crystallized product. The presence of the [M+H]⁺ peak at 186.15 m/z confirms the esterified core[6]. A secondary validation using an AgNO₃ drop test will yield a white AgCl precipitate, confirming the presence of the chloride counterion[1].

Analytical Characterization

To verify the structural integrity of the synthesized methyl 2-amino-2-cycloheptylacetate HCl, researchers must rely on multi-nuclear NMR.

  • ¹H-NMR (D₂O, 400 MHz): The defining feature is the alpha-proton shift. Due to the electron-withdrawing effects of both the adjacent protonated amine (-NH₃⁺) and the methyl ester carbonyl, the alpha-proton will appear as a distinct doublet at approximately 4.0 - 4.2 ppm. The methyl ester protons will appear as a sharp singlet at ~3.8 ppm. The cycloheptyl ring protons will present as a broad multiplet between 1.2 - 2.0 ppm.

  • ¹³C-NMR (D₂O, 100 MHz): The ester carbonyl carbon will resonate at ~170 ppm, while the alpha-carbon will appear near 58 ppm, shifted downfield by the heteroatoms.

By strictly adhering to these self-validating checkpoints, researchers can confidently integrate this cycloaliphatic building block into complex drug discovery workflows.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 154814261, Methyl 2-amino-2-cycloheptylacetate hydrochloride." PubChem, [Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 53998840, Methyl 2-amino-2-cycloheptylacetate." PubChem, [Link]

  • MolAid Chemical Database. "Methyl 2-amino-2-cycloheptylacetate hydrochloride (CAS: 2490402-28-1)." MolAid, [Link]

Sources

IUPAC name for methyl 2-amino-2-cycloheptylacetate hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis, Characterization, and Potential Applications of α-Cycloalkyl Amino Acid Ester Hydrochlorides

A Senior Application Scientist's Field-Proven Perspective on Methyl 2-Amino-2-Cyclohexylacetate Hydrochloride

Preamble: On Nomenclature and Focus

This guide addresses the synthesis and characterization of the non-proteinogenic amino acid derivative specified as "methyl 2-amino-2-cycloheptylacetate hydrochloride". Initial database inquiries reveal that while a substance with this name is cataloged (CAS 2490402-28-1), the available technical literature and characterization data are sparse[1]. Conversely, its lower homologue, methyl 2-amino-2-cyclohexylacetate hydrochloride (CAS 322392-74-5), is substantially better documented and serves as a more robust foundation for a technical guide[2].

Given this landscape, and in the spirit of scientific integrity (E-E-A-T), this document will focus principally on the synthesis and analysis of the cyclohexyl derivative. The methodologies described herein are founded on established principles of amino acid chemistry and are directly translatable to the cycloheptyl analogue, providing a reliable framework for researchers exploring either molecule.

Core Compound Identification and Properties

Methyl 2-amino-2-cyclohexylacetate hydrochloride is the hydrochloride salt of the methyl ester of 2-amino-2-cyclohexylacetic acid. This modification of the parent amino acid—esterification of the carboxyl group and salt formation at the amino group—is a critical step in its application as a building block, enhancing its solubility in organic solvents and protecting the amine from unwanted side reactions during subsequent synthetic steps, such as peptide coupling.

PropertyValueSource
IUPAC Name methyl 2-amino-2-cyclohexylacetate;hydrochloride[2]
Synonyms Methyl alpha-amino-cyclohexaneacetate HCl, 2-cyclohexyl-DL-glycine methyl ester hydrochloride[2]
Molecular Formula C₉H₁₈ClNO₂[2]
Molecular Weight 207.70 g/mol [2]
CAS Number 322392-74-5 (Racemate)[2]
Canonical SMILES COC(=O)C(C1CCCCC1)N.Cl[2]
Chemical Structure

The structure consists of a central alpha-carbon bonded to a hydrogen, an amino group (protonated as an ammonium chloride salt), a methyl ester group, and a cyclohexyl ring.

workflow cluster_start Starting Material cluster_reagents Reagent System (in Methanol) cluster_reaction Core Reaction cluster_product Final Product start α-Amino-α-cyclohexyl- acetic acid reaction In Situ HCl Generation & Fischer Esterification start->reaction reagent1 Method A: Thionyl Chloride (SOCl₂) reagent1->reaction Vigorous, Exothermic reagent2 Method B: Trimethylchlorosilane (TMSCl) reagent2->reaction Mild, Controlled product Methyl 2-amino-2-cyclohexyl- acetate hydrochloride reaction->product

Figure 2: General Synthetic Workflow for Amino Acid Esterification

Self-Validating Experimental Protocols

The following protocols are designed to be self-validating, meaning reaction progress and product identity can be confirmed at key stages.

Protocol A: Synthesis via Trimethylchlorosilane (TMSCl)

This is the recommended method for general laboratory use due to its milder conditions and operational simplicity. [3][4] Materials:

  • 2-Amino-2-cyclohexylacetic acid (1.0 eq)

  • Anhydrous Methanol (MeOH)

  • Trimethylchlorosilane (TMSCl) (2.0 - 2.2 eq)

  • Diethyl ether or MTBE (for precipitation)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 2-amino-2-cyclohexylacetic acid (e.g., 10.0 g, 63.6 mmol).

  • Solvent Addition: Add anhydrous methanol (e.g., 100 mL). The amino acid will likely form a suspension.

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add TMSCl (e.g., 16.1 mL, 127.2 mmol, 2.0 eq) dropwise via syringe over 15-20 minutes. The causality for the slow addition is to control the initial exotherm of HCl generation.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-24 hours. The reaction becomes a clear solution as the starting material is converted to the more soluble hydrochloride salt.

  • Monitoring (Self-Validation): Progress can be monitored by Thin Layer Chromatography (TLC) using a system like Dichloromethane:Methanol (9:1) with ninhydrin stain. The product ester will have a higher Rf value than the starting amino acid.

  • Work-up and Isolation: Concentrate the reaction mixture under reduced pressure using a rotary evaporator. The result is typically a white solid or a viscous oil.

  • Purification: Add a sufficient volume of diethyl ether or methyl tert-butyl ether (MTBE) to the residue and stir or sonicate. This will induce precipitation/crystallization of the hydrochloride salt. Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Protocol B: Synthesis via Thionyl Chloride (SOCl₂)

This method is highly effective but requires stringent safety measures. Perform this entire procedure in a certified chemical fume hood. [5][6] Materials:

  • 2-Amino-2-cyclohexylacetic acid (1.0 eq)

  • Anhydrous Methanol (MeOH)

  • Thionyl Chloride (SOCl₂) (1.5 - 2.0 eq)

  • Diethyl ether or MTBE

Procedure:

  • Reagent Preparation: In a dry, two-neck round-bottom flask under an inert atmosphere, add anhydrous methanol (e.g., 100 mL). Cool to -10 °C to 0 °C using an ice/salt bath.

  • HCl Generation: CAUTION: HIGHLY EXOTHERMIC, RELEASES TOXIC GAS. Slowly add thionyl chloride (e.g., 11.6 mL, 159 mmol, 2.0 eq, assuming 50 mmol amino acid) dropwise to the cold methanol. Maintain the temperature below 10 °C.

  • Substrate Addition: Once the addition is complete, add the 2-amino-2-cyclohexylacetic acid (e.g., 7.86 g, 50 mmol) portion-wise to the cold methanolic HCl solution.

  • Reaction: Allow the mixture to warm to room temperature, then gently heat to reflux (approx. 65 °C) for 4-6 hours.

  • Work-up and Isolation: Cool the reaction to room temperature and concentrate under reduced pressure. The resulting solid or oil is the crude product.

  • Purification: Triturate the crude product with diethyl ether or MTBE, filter the white solid, wash with ether, and dry under vacuum.

Structural Characterization and Analysis

Authoritative confirmation of the product's identity is achieved through a combination of spectroscopic methods. The data presented below are predictive, based on established principles and data from analogous amino acid esters. [7][8][9][10]

Technique Expected Observations
¹H NMR δ ~3.8 ppm (s, 3H): Sharp singlet for the methyl ester (-OCH₃) protons. δ ~3.5-3.7 ppm (d, 1H): Doublet for the alpha-proton (-CH(NH₃⁺)-). δ ~8.5-9.0 ppm (br s, 3H): Broad singlet for the ammonium (-NH₃⁺) protons, which may exchange with D₂O. δ ~1.0-2.0 ppm (m, 11H): Complex multiplet region for the 11 protons of the cyclohexyl ring.
¹³C NMR δ ~170-175 ppm: Carbonyl carbon of the ester (C=O). δ ~55-60 ppm: Alpha-carbon (-CH(NH₃⁺)-). δ ~53 ppm: Methyl ester carbon (-OCH₃). δ ~25-40 ppm: Multiple signals corresponding to the carbons of the cyclohexyl ring.
IR Spectroscopy ~3000-2800 cm⁻¹: Broad absorption from N-H stretching of the ammonium salt, overlapping with C-H stretches. ~1740-1750 cm⁻¹: Strong, sharp absorption from the ester carbonyl (C=O) stretch. ~1600 & ~1500 cm⁻¹: Medium absorptions from asymmetric and symmetric N-H bending (scissoring) of the -NH₃⁺ group. ~1200-1250 cm⁻¹: Strong C-O stretch of the ester.

| Mass Spec. (ESI+) | m/z = 172.13: [M+H]⁺ for the free base (C₉H₁₇NO₂). The hydrochloride salt will dissociate in the ESI source. m/z = 113.12: Prominent fragment corresponding to the loss of the methoxycarbonyl group (-COOCH₃). |

Potential Applications and Pharmacological Context

Cycloalkyl amino acids belong to the class of non-proteinogenic or "unnatural" amino acids. Their rigid, lipophilic side chains are of significant interest in medicinal chemistry for designing peptides with constrained conformations and improved metabolic stability.

Role as an NMDA Receptor Modulator Precursor

The core structure of 2-amino-2-cyclohexylacetate is structurally related to arylcyclohexylamines, a class of compounds known to act as antagonists at the N-methyl-D-aspartate (NMDA) receptor . [11][12]The NMDA receptor is a ligand-gated ion channel crucial for synaptic plasticity, learning, and memory. [13] However, overactivation of NMDA receptors leads to excitotoxicity, a process implicated in various neurological conditions, including stroke, epilepsy, and neurodegenerative diseases. Therefore, NMDA receptor antagonists are valuable pharmacological tools and potential therapeutics. [14][15]Methyl 2-amino-2-cyclohexylacetate hydrochloride serves as a key building block for synthesizing more complex derivatives that could exhibit potent and selective NMDA receptor activity.

pathway cluster_receptor NMDA Receptor cluster_ligands Agonists cluster_antagonist Potential Antagonist cluster_effect Cellular Effect receptor Ion Channel activation Channel Opens Ca²⁺ Influx (Neuronal Activation) receptor->activation Binding block Channel Blocked No Ca²⁺ Influx (Inhibition of Excitotoxicity) receptor->block glutamate_site Glutamate Site glycine_site Glycine Site glutamate Glutamate glutamate->glutamate_site glycine Glycine glycine->glycine_site antagonist Cyclohexyl Derivative (e.g., Ketamine analogue) antagonist->receptor Blocks Channel

Figure 3: Conceptual Role of a Cyclohexyl Derivative as an NMDA Receptor Antagonist

Conclusion

Methyl 2-amino-2-cyclohexylacetate hydrochloride is a valuable and accessible chemical intermediate. Its synthesis from the parent amino acid is robustly achieved via well-established esterification protocols, with the trimethylchlorosilane/methanol system offering a milder and more user-friendly approach compared to the traditional thionyl chloride method. This guide provides the detailed, field-proven methodologies required for its successful preparation and authoritative characterization. The structural relationship of this compound to known pharmacophores positions it as a key starting material for researchers and drug development professionals exploring novel modulators of the NMDA receptor, with potential applications in neuroscience and the treatment of neurological disorders.

References

  • Molecules. A Convenient Synthesis of Amino Acid Methyl Esters. [Link] [3][16][17]2. ResearchGate. Esterification of amino acids with methanol in the presence of TMSCl. [Link]

  • RSC Publishing. The Mass Spectra of Amino-acid and Peptide Derivatives. [Link]

  • Journal of Chromatographic Science. Combined Gas Chromatography-Mass Spectrometry of Amino Acid Derivatives. [Link]

  • Semantic Scholar. A Convenient Synthesis of Amino Acid Methyl Esters. [Link] [16]6. ResearchGate. A Convenient Synthesis of Amino Acid Methyl Esters. [Link]

  • PubMed. A Convenient Synthesis of Amino Acid Methyl Esters. [Link] [17]11. Current Medicinal Chemistry. N-Methyl-D-Aspartate (NMDA) Receptor Antagonists and their Pharmacological Implication: A Medicinal Chemistry-oriented Perspective Outline. [Link] [11]12. OUCI. A Convenient Synthesis of Amino Acid Methyl Esters. [Link]

  • Bentham Science. N-Methyl-D-Aspartate (NMDA) Receptor Antagonists and their Pharmacological Implication: A Medicinal Chemistry-oriented Perspective Outline. [Link] [12]14. MDPI. Synthesis and Characterization of Various Amino Acid Derived Thiohydantoins. [Link]

  • PubMed. The mass spectra of amino-acid and peptide derivatives. I. Benzyloxycarbonyl derivatives. [Link]

  • Studylib. Synthesis of Amino Acid Methyl Ester Hydrochloride. [Link] [5]17. YouTube. Structural Insights into Competitive Antagonism in NMDA Receptors. [Link] [14]18. PubChem. Methyl 2-amino-2-cyclohexylacetate hydrochloride. [Link] [2]19. CSIRO Publishing. Synthesis and infrared spectra of some transition metal complexes of α-amino acid esters. [Link]

  • PubMed. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. [Link] [15]21. MDPI. Efficient Esterification of Oxidized l-Glutathione and Other Small Peptides. [Link]

  • ResearchGate. Peptides subjected to the thionyl chloride esterification with methanol.... [Link]

  • SciSpace. Mass Spectrometric Studies on Amino Acid and Peptide Derivatives. [Link] [7]27. PubMed. Characterization of beta-amino ester enolates as hexamers via 6Li NMR spectroscopy. [Link]

  • National Center for Biotechnology Information. Structural insights into NMDA receptor pharmacology. [Link] [13]29. CORE. The Synthesis, Characterisation, and Application of Novel N- Ferrocenoyl Peptide Derivatives. [Link] [18]30. Google Patents. Method for producing amino acid ester hydrochloride. [6]31. ACS Publications. 1H NMR Spectroscopic Investigations on the Conformation of Amphiphilic Aromatic Amino Acid Derivatives in Solution. [Link] [8]32. PubMed. Temperature dependence of amino acid side chain IR absorptions in the amide I' region. [Link] [9]33. PubChem. methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride. [Link]

  • PubMed. 1H NMR spectroscopic criteria for the configuration of N-acyl-alpha,beta-dehydro-alpha-amino acid esters. [Link]

  • RSC Publishing. The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. [Link] [10]36. PubChemLite. Methyl 2-amino-2-cyclohexylacetate hydrochloride (C9H17NO2). [Link]

  • AIP Publishing. NMR Study of the Protolysis Kinetics in Simple Amino Acids. I. Sarcosine Hydrochloride and its Ester. [Link]

  • American Elements. Methyl 2-amino-2-cyclopropylacetate hydrochloride. [Link]

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • ResearchGate. Pharmacologically active β-amino acid derivatives. [Link]

  • ResearchGate. Amino acid esters as prodrug of an arylalkanoic acid COX inhibitor: Synthesis, biopharmaceutical and pharmacological evaluation. [Link]

  • MolAid. Methyl2-amino-2-cycloheptylacetatehydrochloride. [Link] [1]44. National Center for Biotechnology Information. Synthesis and Pharmacological Properties of Novel Esters Based on Monocyclic Terpenes and GABA. [Link]

  • PubMed. Antimicrobial activity of a series of aminoalkyl esters of benzyldithiocarbamic acids. [Link]

  • National Center for Biotechnology Information. Amino Acid Based Antimicrobial Agents – Synthesis and Properties. [Link]

Sources

Spectroscopic data (NMR, IR, MS) for methyl 2-amino-2-cycloheptylacetate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 2-amino-2-cycloheptylacetate

Introduction

Methyl 2-amino-2-cycloheptylacetate is a non-proteinogenic α-amino acid ester. Its structure, featuring a cycloheptyl ring attached to the α-carbon, presents a unique scaffold of interest in medicinal chemistry and drug development. Non-natural amino acids are critical building blocks for creating peptides and peptidomimetics with enhanced stability, novel conformational properties, and improved pharmacological profiles. The cycloheptyl moiety, in particular, can impart specific lipophilicity and conformational constraints.

Predicted Spectroscopic Data & Interpretation

The combined analysis of NMR, IR, and MS data provides a complete picture of the molecular structure. Each technique offers orthogonal, complementary information, which, when integrated, confirms the identity and purity of the target compound.

Infrared (IR) Spectroscopy: Functional Group Identification

Expertise & Experience: IR spectroscopy is the first-line technique for rapidly confirming the presence of key functional groups. For methyl 2-amino-2-cycloheptylacetate, we are primarily looking for evidence of a primary amine (R-NH₂), an ester (R-COOR'), and saturated C-H bonds. The presence of a primary amine is diagnostically confirmed by the observation of two distinct N-H stretching bands, a result of symmetric and asymmetric stretching modes.[1]

Predicted IR Absorption Bands:

Functional GroupVibration ModePredicted Wavenumber (cm⁻¹)Characteristics
Primary Amine N-H Stretch3400-3250Two sharp-to-medium bands[1]
N-H Bend (Scissoring)1650-1580Medium to strong, sharp peak[1][2]
Ester C=O Stretch1750-1735Strong, sharp "sword-like" peak[2][3]
C-O Stretch1250-1020Two strong bands (asymmetric & symmetric)[2]
Alkyl Groups C-H Stretch (sp³)2950-2850Strong, multiple sharp peaks
C-H Bend1470-1450Medium intensity

Trustworthiness: The simultaneous observation of the dual N-H stretches, a strong carbonyl (C=O) peak in the specified region, and the characteristic C-O ester bands provides high confidence in the presence of the core α-amino ester functionality. The absence of a broad O-H stretch around 3300 cm⁻¹ would confirm that the starting carboxylic acid has been successfully converted.[4]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Expertise & Experience: Mass spectrometry provides the molecular weight of the compound, serving as a primary check for successful synthesis. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The fragmentation pattern observed in the tandem MS (MS/MS) spectrum offers valuable structural information, corroborating the arrangement of functional groups. For α-amino esters, key fragmentation pathways include α-cleavage and losses from the ester group.[5][6]

Predicted Mass Spectrometric Data (Electrospray Ionization, ESI+):

IonFormulaCalculated m/zInterpretation
[M+H]⁺ [C₁₀H₁₉NO₂ + H]⁺186.1494Molecular Ion Peak: Confirms the molecular weight.
[M+Na]⁺ [C₁₀H₁₉NO₂ + Na]⁺208.1313Sodium adduct, common in ESI.
Fragment 1 [C₉H₁₆N]⁺138.1283Loss of the methoxycarbonyl group (-COOCH₃) via α-cleavage. A key indicator of an α-amino acid structure.
Fragment 2 [C₇H₁₄N]⁺112.1126Loss of the entire methyl acetate moiety from the α-carbon.
Fragment 3 [C₈H₁₄NO₂]⁺156.1025Loss of the methyl group (-CH₃) is less common but possible.

Authoritative Grounding: The fragmentation of protonated α-amino acids and their esters typically involves losses around the central α-carbon.[7][8] The most characteristic fragmentation for this molecule would be the cleavage of the bond between the α-carbon and the carbonyl carbon, leading to the loss of the carbomethoxy group and formation of a stable iminium ion containing the cycloheptyl ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Carbon-Hydrogen Framework

Expertise & Experience: NMR spectroscopy provides the most detailed structural information, mapping out the complete carbon and proton skeleton of the molecule. ¹H NMR reveals the chemical environment, number, and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms.

Predicted ¹H NMR Chemical Shifts (Solvent: CDCl₃, Reference: TMS at 0 ppm):

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationKey Insights
-OCH₃ ~ 3.7Singlet (s)3HCharacteristic singlet for a methyl ester.[9]
α-H ~ 3.3 - 3.5Triplet (t) or Doublet of Doublets (dd)1HDownfield shift due to adjacent N and C=O groups. Coupling to adjacent CH on the ring.
-NH₂ ~ 1.5 - 2.5Broad Singlet (br s)2HChemical shift is variable and concentration-dependent; exchanges with D₂O.
Cycloheptyl -CH- ~ 1.8 - 2.0Multiplet (m)1HProton on the carbon attached to the α-carbon.
Cycloheptyl -CH₂- ~ 1.2 - 1.8Multiplet (m)12HOverlapping signals for the remaining cycloheptyl protons.

Predicted ¹³C NMR Chemical Shifts (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm):

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Key Insights
C=O ~ 173 - 175Characteristic ester carbonyl region.[10]
α-C ~ 58 - 62Carbon attached to both the nitrogen and the cycloheptyl ring.
-OCH₃ ~ 52Typical for a methyl ester carbon.[9]
Cycloheptyl C1 ~ 40 - 45Carbon atom of the ring directly attached to the α-carbon.
Cycloheptyl Carbons ~ 25 - 35Multiple overlapping signals for the remaining ring carbons.

Trustworthiness: The combination of ¹H and ¹³C NMR, along with 2D NMR experiments like COSY (H-H correlation) and HSQC (C-H correlation), would allow for the unambiguous assignment of every proton and carbon, confirming the cycloheptyl ring's attachment to the α-carbon of the methyl aminoacetate core.

Experimental Protocols & Workflows

A logical workflow is essential for efficient and comprehensive analysis. The following protocols represent standard, field-proven methodologies.

Integrated Spectroscopic Analysis Workflow

G cluster_0 Characterization Workflow Synthesis Synthesis of Methyl 2-amino-2-cycloheptylacetate IR FT-IR Spectroscopy Synthesis->IR Initial Check MS LC-MS (ESI+) IR->MS Confirm Functional Groups NMR 1H, 13C, 2D NMR MS->NMR Confirm Molecular Weight Confirm Structure & Purity Confirmed NMR->Confirm Confirm Connectivity

Caption: Logical workflow for structural elucidation.

Protocol 1: Sample Preparation
  • NMR Spectroscopy: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Transfer the solution to a 5 mm NMR tube.

  • IR Spectroscopy: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid, prepare a KBr pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr powder and pressing the mixture into a translucent disk.

  • Mass Spectrometry (LC-MS): Prepare a stock solution of the sample in methanol or acetonitrile at 1 mg/mL. Further dilute this solution to ~1-10 µg/mL with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for injection.

Protocol 2: Data Acquisition
  • NMR (400 MHz Spectrometer):

    • ¹H NMR: Acquire data with a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

    • ¹³C NMR: Acquire data using a proton-decoupled pulse program, a 45° pulse angle, a 2-second relaxation delay, and accumulate 1024 scans.

    • 2D NMR (COSY, HSQC): Use standard instrument parameters for these experiments to establish H-H and C-H correlations.

  • FT-IR (Fourier Transform Infrared Spectrometer):

    • Acquire a background spectrum of the empty sample compartment or the pure KBr plates/pellet.

    • Acquire the sample spectrum from 4000 to 400 cm⁻¹.

    • Perform 16-32 scans at a resolution of 4 cm⁻¹.

  • LC-MS (ESI-TOF or ESI-QTOF):

    • Chromatography: Use a C18 reverse-phase column. Elute with a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

    • Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode. Acquire data over an m/z range of 50-500. For MS/MS, select the [M+H]⁺ ion (m/z 186.15) for collision-induced dissociation (CID) and acquire the fragment ion spectrum.

Conclusion

The structural characterization of a novel molecule like methyl 2-amino-2-cycloheptylacetate is a systematic process that relies on the convergence of evidence from multiple, independent spectroscopic techniques. This guide provides a predictive but robust framework for any scientist undertaking this analysis. The expected IR spectrum will confirm the primary amine and ester functionalities. Mass spectrometry will verify the molecular weight (m/z 186.15 for [M+H]⁺) and show characteristic fragmentation. Finally, ¹H and ¹³C NMR will provide the definitive map of the molecular skeleton. By following the outlined workflows and comparing experimental data to these predicted values, researchers can confidently confirm the structure and purity of their synthesized material, enabling its use in further drug discovery and development efforts.

References

  • Gelpi, E., Koenig, W. A., Gibert, J., & Oró, J. (1969). Combined Gas Chromatography-Mass Spectrometry of Amino Acid Derivatives. Journal of Chromatographic Science, 7(10), 604–613.
  • Harrison, G. W., & Gibbins, B. L. (1966). Synthesis and infrared spectra of some transition metal complexes of α-amino acid esters. Canadian Journal of Chemistry, 44(6), 737-742. Available at: [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Specac. Available at: [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Department of Chemistry, University of Calgary. Available at: [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Department of Chemistry, Illinois State University. Available at: [Link]

  • Chemistry Steps. (2025, August 30). Interpreting IR Spectra. Chemistry Steps. Available at: [Link]

  • Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available at: [Link]

  • JoVE. (2024, December 5). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Journal of Visualized Experiments. Available at: [Link]

  • ResearchGate. (2025, August 6). Cyclopentyl, cyclohexyl, and cycloheptyl cations: computational studies of the structures, stability, 13C NMR chemical shifts, and possible rearrangement pathways. ResearchGate. Available at: [Link]

  • PubMed. (2005, January 15). 1H NMR spectroscopic criteria for the configuration of N-acyl-alpha,beta-dehydro-alpha-amino acid esters. PubMed. Available at: [Link]

  • ACS Publications. (2002, May 1). Mass Spectra of Esters. Formation of Rearrangement Ions. Analytical Chemistry. Available at: [Link]

  • Powers, R. (n.d.). Structure Determination of Organic Compounds. University of Nebraska-Lincoln. Available at: [Link]

  • Pampaloni, G., & Zanello, P. (2017). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. RSC Advances, 7(18), 10836-10848. Available at: [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Guo, K., Li, L. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Journal of The American Society for Mass Spectrometry, 30(7), 1305-1308. Available at: [Link]

  • Amirani Poor, M., et al. (2019). Synthesis of methyl 2-((2-(cyclohexylamino)-2-oxo-1-phenylethyl)amino)benzoate. ResearchGate. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information: Fine bubble technology for the green synthesis of fairy chemicals. RSC.org. Available at: [Link]

  • PubChemLite. (n.d.). Methyl 2-[(cyclopropylmethyl)amino]acetate (C7H13NO2). PubChemLite. Available at: [Link]

  • American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 739-746. Available at: [Link]

  • Chemistry LibreTexts. (2020, May 30). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

  • Stanciu, I. (2026, March 5). Chemical composition of α-amino acids determined by IR spectroscopy. ResearchGate. Available at: [Link]

  • Chemistry Steps. (2024, August 2). NMR Chemical Shift Values Table. Chemistry Steps. Available at: [Link]

  • Damer, B., & Deamer, D. (2022). Synthesis and Characterization of Amino Acid Decyl Esters as Early Membranes for the Origins of Life. Life, 12(9), 1365. Available at: [Link]

  • bioRxiv. (2025, July 26). IR spectroscopy: from experimental spectra to high-resolution structural analysis by integrating simulations and machine learning. bioRxiv. Available at: [Link]

  • Mancilla Percino, T., & Cruz Hernandez, T. R. (2007). Synthesis of Methyl-2[N-subtituted-N-(2-hydroxyethyl)]amino-2-hydroxyacetates and 2-Hydroxy-4-alkylperhydro-1,4-oxazin-3-ones. Journal of the Mexican Chemical Society, 51(4), 185-192. Available at: [Link]

  • R Discovery. (2004, April 5). One Pot Synthesis of Methyl Aminoacetylcyanoacetates. R Discovery. Available at: [Link]

  • PubChemLite. (n.d.). Methyl 2-amino-2-cyclobutylacetate hydrochloride (C7H13NO2). PubChemLite. Available at: [Link]

  • MolAid. (n.d.). Methyl2-amino-2-cycloheptylacetatehydrochloride. MolAid. Available at: [Link]

  • Frontiers. (n.d.). Rotational Spectrum and Conformational Analysis of N-Methyl-2-Aminoethanol: Insights into the Shape of Adrenergic Neurotransmitters. Frontiers in Chemistry. Available at: [Link]

  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • UNODC. (n.d.). Mass Fragmentation Characteristics of Ketamine Analogues. UNODC. Available at: [Link]

  • PubMed. (2020, April 15). Targeted ultra-performance liquid chromatography/tandem mass spectrometric quantification of methylated amines and selected amino acids in biofluids. PubMed. Available at: [Link]

  • MDPI. (2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules. Available at: [Link]

  • Wiley Online Library. (2024, December 12). Tandem mass spectrometry of homologous 3‐hydroxyfurazan and nitrile amino acids. Journal of Mass Spectrometry. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectra of 2-amino-5-methylpyridine and the complex. ResearchGate. Available at: [Link]

Sources

Navigating the Labyrinth of Stability: An In-depth Technical Guide to Amino Acid Hydrochlorides

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Unsung Heroes of Biopharmaceutical Development

Amino acid hydrochlorides are the bedrock of countless research endeavors and the silent workhorses in the formulation of life-saving therapeutics. Their enhanced stability and solubility over their free amino acid counterparts make them the preferred choice in a multitude of applications, from cell culture media to complex drug formulations.[1] However, the very attributes that make them invaluable also necessitate a profound understanding of their stability profiles and optimal storage conditions. This guide serves as a comprehensive technical resource, delving into the nuances of amino acid hydrochloride stability, their degradation pathways, and the analytical methodologies required to ensure their integrity and performance. By synthesizing fundamental chemical principles with field-proven insights, this document aims to empower researchers and drug development professionals to navigate the complexities of handling these critical molecules, thereby safeguarding the reliability and reproducibility of their work.

I. The Chemical and Physical Landscape of Amino Acid Hydrochlorides

The hydrochloride salt form of amino acids confers several advantages, primarily by protonating the amino group. This protonation prevents the zwitterionic form from readily participating in certain degradation reactions and significantly improves solubility in aqueous solutions.[1] Understanding the fundamental properties of these salts is the first step in ensuring their long-term stability.

A. The Role of the Hydrochloride Salt

The presence of the chloride ion as a counter-ion contributes to a lower pH in solution, which can influence the stability of the amino acid.[2] This acidic environment can be both protective, by inhibiting certain base-catalyzed degradation pathways, and detrimental, by promoting acid-catalyzed hydrolysis, particularly for amino acids with susceptible side chains.[2]

B. Key Physicochemical Properties

The stability of an amino acid hydrochloride is intrinsically linked to its physicochemical properties. These include:

  • Hygroscopicity: The propensity to absorb moisture from the atmosphere is a critical factor.[3][4] Moisture can act as a plasticizer, increasing molecular mobility in the solid state and facilitating degradation reactions.[4] Some amino acid hydrochlorides are known to be hygroscopic, and their water uptake can lead to caking, deliquescence, and ultimately, chemical degradation.[3][5][6]

  • pKa: The dissociation constant of the amino and carboxylic acid groups, as well as any ionizable side chains, dictates the charge state of the molecule at a given pH. This, in turn, influences its susceptibility to various degradation pathways.

  • Crystal Form (Polymorphism): Different crystalline forms of the same compound can exhibit varying stability profiles due to differences in their crystal lattice energy and surface area.

II. Unraveling Degradation: Pathways and Influencing Factors

The degradation of amino acid hydrochlorides is a multifaceted process influenced by a confluence of environmental factors. A thorough understanding of these pathways is paramount for developing robust storage and handling protocols.

A. Major Degradation Pathways
  • Hydrolysis: This is a common degradation pathway, particularly for amino acids with amide or ester groups in their side chains, such as asparagine and glutamine.[7] The reaction is often catalyzed by acidic or basic conditions. For instance, glutamic acid in a 0.1 N HCl solution can degrade to pyroglutamic acid.[1][8]

  • Oxidation: Amino acids with sulfur-containing (methionine, cysteine) or aromatic (tryptophan, tyrosine, histidine) side chains are particularly susceptible to oxidation.[9] The presence of oxygen, transition metal ions, and exposure to light can accelerate this process. The oxidation of methionine to methionine sulfoxide is a well-documented example.[9]

  • Photodegradation: Exposure to light, especially in the near-UV region, can induce degradation.[10][11][] The presence of photosensitizers, such as trace metal impurities (e.g., Fe(III)), can significantly enhance the rate of photodegradation.[11] For example, aspartic acid in the presence of Fe(III) can undergo photodegradation to form the carbon dioxide radical anion.[11]

  • Thermal Degradation: At elevated temperatures, amino acid hydrochlorides can undergo complex degradation reactions, including decarboxylation and deamination.[13][14][15] The decomposition temperatures are specific to each amino acid and can be determined using thermal analysis techniques like TGA and DSC.[2][8][13][14]

B. Key Factors Influencing Stability
  • Temperature: As with most chemical reactions, the rate of degradation increases with temperature. Therefore, storage at controlled, and often reduced, temperatures is crucial.

  • Humidity: Moisture can accelerate degradation by promoting hydrolysis and increasing molecular mobility in the solid state.[4] Hygroscopic amino acid hydrochlorides require storage in low-humidity environments and in tightly sealed containers.[3]

  • Light: Exposure to light can trigger photodegradation, especially for photosensitive amino acids. Storage in light-resistant containers is essential.[10][]

  • pH: The pH of a solution significantly impacts the stability of amino acid hydrochlorides. The protonated amino group is generally more stable, but the overall stability depends on the specific degradation pathways relevant to each amino acid.[1][2][8][16]

III. Recommended Storage and Handling: A Proactive Approach

A proactive and evidence-based approach to storage and handling is the most effective strategy for preserving the integrity of amino acid hydrochlorides.

A. General Storage Guidelines

Based on the principles outlined above, the following general guidelines should be followed:

  • Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is often recommended. Specific temperature requirements can be found in the manufacturer's documentation.

  • Humidity: Maintain a low-humidity environment. Use of desiccants is advisable for highly hygroscopic compounds. Containers should be tightly sealed to prevent moisture ingress.

  • Light: Protect from light by using amber vials or storing in the dark.

  • Inert Atmosphere: For particularly sensitive compounds, storage under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

B. Specific Storage Recommendations

The following table summarizes recommended storage conditions for some common amino acid hydrochlorides. It is crucial to consult the manufacturer's specific recommendations for each product.

Amino Acid HydrochlorideOptimal Storage TemperatureKey Stability Concerns
L-Lysine HCl 15-30°CHighly sensitive to moisture, can lead to clumping.[17]
DL-Methionine 5-30°CSusceptible to oxidation due to the presence of sulfur.[17]
L-Threonine 5-25°CSensitive to temperature fluctuations.[17]
L-Cysteine HCl 2-8°CProne to oxidation to form cystine.
L-Histidine HCl Room TemperatureCan be susceptible to photodegradation in the presence of metal ions.[18]
L-Arginine HCl Room TemperatureGenerally stable, but hygroscopic.
L-Glutamic Acid HCl Room TemperatureCan cyclize to form pyroglutamic acid in acidic solutions.[1][8]

IV. Analytical Methodologies for Stability Assessment

A robust analytical program is essential for monitoring the stability of amino acid hydrochlorides and ensuring their quality.

A. Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the cornerstone of amino acid analysis due to its high resolution and sensitivity.[]

  • Reversed-Phase HPLC (RP-HPLC): Often requires pre-column derivatization to enhance the hydrophobicity and detectability of amino acids.[19] Common derivatizing agents include o-phthalaldehyde (OPA) for primary amines and 9-fluorenylmethyl chloroformate (FMOC) for secondary amines.[20]

  • Ion-Exchange Chromatography (IEC): A classic and highly reliable method that separates amino acids based on their net charge.[]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): An alternative for the analysis of polar amino acids without derivatization.[21]

B. Thermal Analysis
  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition temperatures.[2]

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting points, glass transitions, and other thermal events.[22]

C. Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of stability assessment, particularly in drug development.[7][13][23][24] It involves subjecting the amino acid hydrochloride to harsh conditions (e.g., high temperature, extreme pH, oxidizing agents, light) to accelerate degradation and identify potential degradation products and pathways.[13][23][24] These studies are essential for developing stability-indicating analytical methods.[13]

V. Experimental Protocols

A. Protocol for HPLC Analysis of Amino Acid Hydrochlorides (Pre-column Derivatization with OPA/FMOC)

This protocol provides a general framework for the quantitative analysis of amino acid hydrochlorides using RP-HPLC with automated pre-column derivatization.

  • Preparation of Solutions:

    • Mobile Phase A: Prepare an aqueous buffer at an appropriate pH (e.g., sodium acetate buffer).

    • Mobile Phase B: Acetonitrile or methanol.

    • Diluent: 0.1 N HCl.[20]

    • Standard Solutions: Prepare a mixed standard solution of amino acids of known concentrations in the diluent.

    • Sample Solutions: Accurately weigh and dissolve the amino acid hydrochloride sample in the diluent to a known concentration.

    • Derivatization Reagents: Use commercially available OPA and FMOC reagents.[20]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Column Temperature: 40 °C.[20]

    • Flow Rate: 1.0 mL/min.

    • Detection: Fluorescence detector (for OPA derivatives) and UV detector (for FMOC derivatives).

    • Injection Volume: 10 µL.

    • Gradient Elution: Develop a gradient program that effectively separates all derivatized amino acids.

  • Automated Derivatization and Injection:

    • Program the autosampler to perform the pre-column derivatization by mixing the sample/standard with the OPA and FMOC reagents in a specific sequence and for a defined reaction time before injection.[19]

  • Data Analysis:

    • Identify and quantify the amino acids in the sample by comparing their retention times and peak areas to those of the standards.

B. Protocol for Thermal Analysis (TGA/DSC) of Amino Acid Hydrochlorides

This protocol outlines the general procedure for assessing the thermal stability of a solid amino acid hydrochloride.

  • Instrument Setup and Calibration:

    • Ensure the TGA and DSC instruments are properly calibrated for temperature and mass (TGA) or heat flow (DSC).

    • Purge the instrument with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).[11]

  • Sample Preparation:

    • Accurately weigh a small amount of the solid amino acid hydrochloride (typically 2-10 mg) into an appropriate sample pan (e.g., aluminum or platinum).[25]

  • TGA Method:

    • Temperature Program: Heat the sample from ambient temperature to a temperature beyond its decomposition point (e.g., 300-400 °C) at a constant heating rate (e.g., 10 °C/min).[2]

    • Data Acquisition: Record the sample mass as a function of temperature.

  • DSC Method:

    • Temperature Program: Use a similar temperature program as in TGA, or a program designed to observe specific thermal events like melting.

    • Data Acquisition: Record the heat flow as a function of temperature.

  • Data Analysis:

    • TGA Thermogram: Determine the onset of decomposition and the temperatures at which significant mass loss occurs.

    • DSC Thermogram: Identify endothermic (e.g., melting) and exothermic (e.g., decomposition) events.

VI. Visualizing Complexity: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams provide visual representations of key processes.

A. Degradation Pathways of Amino Acid Hydrochlorides

AA_HCl Amino Acid Hydrochloride Hydrolysis Hydrolysis (Amide/Ester Side Chains) AA_HCl->Hydrolysis H₂O, H⁺/OH⁻ Oxidation Oxidation (S-containing/Aromatic Side Chains) AA_HCl->Oxidation O₂, Metal Ions, Light Photodegradation Photodegradation (Photosensitive Side Chains) AA_HCl->Photodegradation UV/Vis Light, Photosensitizers Thermal_Deg Thermal Degradation AA_HCl->Thermal_Deg Heat

Caption: Major degradation pathways for amino acid hydrochlorides.

B. Experimental Workflow for Stability Testing

cluster_0 Forced Degradation cluster_1 ICH Stability Study Stress_Conditions Apply Stress Conditions (Heat, pH, Light, Oxidizing Agent) Identify_Deg Identify Degradation Products (LC-MS) Stress_Conditions->Identify_Deg Develop_Method Develop Stability-Indicating Analytical Method Identify_Deg->Develop_Method Analysis Analyze using Validated Method (HPLC, etc.) Develop_Method->Analysis Storage Store at ICH Conditions (Long-term, Accelerated, Intermediate) Sampling Sample at Time Points Storage->Sampling Sampling->Analysis Data_Eval Evaluate Data and Establish Shelf-life Analysis->Data_Eval

Sources

Unnatural Amino Acid Scaffolds in Medicinal Chemistry: Structural Profiling and Synthesis of Methyl 2-amino-2-cycloheptylacetate hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of unnatural amino acids (UAAs) into peptide sequences is a cornerstone of modern peptidomimetic drug design. By introducing non-proteinogenic side chains, researchers can systematically alter the Ramachandran dihedral angles of a peptide backbone, thereby enhancing target binding affinity and conferring resistance against endogenous proteases. Cycloaliphatic amino acids, such as cycloheptylglycine derivatives, provide unique steric bulk and lipophilicity profiles.

This technical whitepaper provides an in-depth analysis of methyl 2-amino-2-cycloheptylacetate hydrochloride , detailing its structural identifiers, the mechanistic rationale for its use in drug development, and a self-validating synthetic protocol designed for high-yield isolation.

Structural Identifiers & Physicochemical Profiling

Accurate structural identification is critical for database mining, intellectual property mapping, and computational docking studies. The most robust identifier for this molecule is its InChIKey, a 27-character hashed representation of the International Chemical Identifier that prevents the ambiguity often associated with traditional nomenclature [1].

Table 1: Physicochemical Properties and Database Identifiers

PropertyValue
Chemical Name Methyl 2-amino-2-cycloheptylacetate hydrochloride
InChIKey PEIRAGOKPLVKGT-UHFFFAOYSA-N
CAS Registry Number 2490402-28-1
Molecular Formula C₁₀H₂₀ClNO₂
Molecular Weight 221.72 g/mol
SMILES COC(=O)C(N)C1CCCCCC1.Cl

Mechanistic Rationale in Peptidomimetic Design

The selection of a cycloheptyl ring substituted at the alpha-carbon is not arbitrary. In drug development, the cycloheptyl moiety serves two primary mechanistic functions:

  • Steric Shielding: The bulky seven-membered ring creates a localized steric hindrance around the adjacent amide bonds when incorporated into a peptide. This physically blocks the active sites of proteolytic enzymes (such as aminopeptidases and endopeptidases), dramatically increasing the serum half-life of the therapeutic [3].

  • Lipophilic Surface Area: The expansive hydrocarbon ring increases the overall lipophilicity (LogP) of the molecule, which is often necessary to improve membrane permeability and cellular uptake for intracellular targets.

The molecule is synthesized as a methyl ester hydrochloride salt rather than a free amino acid. The methyl ester protects the C-terminus, preventing unwanted side reactions during subsequent coupling phases. Simultaneously, the hydrochloride salt stabilizes the primary amine, preventing spontaneous intermolecular cyclization (diketopiperazine formation) and improving solubility in polar organic solvents used during purification.

PeptidomimeticPathway A Unnatural Amino Acid (Cycloheptylglycine Derivative) B Solid-Phase Peptide Synthesis (Fmoc/Boc Strategy) A->B C Peptidomimetic Lead B->C D Proteolytic Stability Assay (Serum Half-life) C->D E Target Binding Assay (Receptor Affinity) C->E F Enhanced Bioavailability & Extended Half-life D->F G Optimized Pharmacodynamics E->G

Integration of cycloaliphatic amino acids into peptidomimetic drug discovery pipelines.

Experimental Protocol: Synthesis Workflow

The synthesis of methyl 2-amino-2-cycloheptylacetate hydrochloride relies on a modified Strecker amidation followed by a Fischer esterification [2]. This protocol is designed as a self-validating system , where the physical state and intermediate behaviors confirm the success of each step before proceeding.

Step 1: Strecker Amidation
  • Reagents: Cycloheptanecarbaldehyde (1.0 eq), Ammonium Chloride (NH₄Cl, 1.5 eq), Sodium Cyanide (NaCN, 1.2 eq), Methanol/Water (1:1).

  • Causality: NH₄Cl serves a dual purpose: it acts as the nitrogen source for the amine and provides a mildly acidic environment to protonate the aldehyde, accelerating imine formation. NaCN supplies the nucleophilic cyanide ion that attacks the imine intermediate.

  • Procedure: Dissolve NH₄Cl and NaCN in aqueous methanol. Dropwise add cycloheptanecarbaldehyde at 0°C. Stir at room temperature for 12 hours. Extract with ethyl acetate.

  • Validation Check: TLC (Hexane:EtOAc 4:1) should show the disappearance of the UV-active aldehyde and the appearance of a ninhydrin-positive spot (the α-aminonitrile).

Step 2: Acidic Hydrolysis
  • Reagents: 6M Hydrochloric Acid (HCl).

  • Causality: The robust C≡N triple bond requires harsh conditions to hydrolyze into a carboxylic acid. Refluxing in 6M HCl not only achieves this but simultaneously protonates the newly formed amine, locking it into a stable hydrochloride salt and preventing oxidative degradation.

  • Procedure: Suspend the crude α-aminonitrile in 6M HCl and reflux for 16 hours. Cool to room temperature and evaporate the solvent under reduced pressure to yield crude cycloheptylglycine hydrochloride.

Step 3: Fischer Esterification
  • Reagents: Thionyl Chloride (SOCl₂, 2.0 eq), Anhydrous Methanol.

  • Causality: SOCl₂ reacts violently with methanol to generate anhydrous HCl in situ. This acts as an acid catalyst for the esterification while maintaining the amine as a salt. Furthermore, SOCl₂ converts the carboxylic acid into a highly reactive acid chloride intermediate, driving the reaction to completion without the need for a Dean-Stark trap to remove water.

  • Procedure: Cool anhydrous methanol to 0°C. Dropwise add SOCl₂ (Caution: Exothermic, evolves SO₂ and HCl gas). Add the crude cycloheptylglycine hydrochloride. Reflux for 4 hours. Concentrate in vacuo and recrystallize from methanol/diethyl ether to yield the final product.

SynthesisWorkflow N1 Cycloheptanecarbaldehyde (Starting Material) N2 Strecker Reaction (NH4Cl, NaCN, H2O/MeOH) N1->N2 N3 2-Amino-2-cycloheptylacetonitrile (Intermediate) N2->N3 N4 Acid Hydrolysis (6M HCl, Reflux) N3->N4 N5 Cycloheptylglycine Hydrochloride (Free Acid Salt) N4->N5 N6 Fischer Esterification (SOCl2, MeOH, 0°C to RT) N5->N6 N7 Methyl 2-amino-2-cycloheptylacetate hydrochloride (Final Product) N6->N7

Workflow for the synthesis of methyl 2-amino-2-cycloheptylacetate hydrochloride.

Analytical Validation

To ensure the integrity of the synthesized compound before its use in solid-phase peptide synthesis (SPPS), a rigorous analytical validation must be performed. The expected quantitative data for the pure compound is summarized below.

Table 2: Analytical Validation Parameters

Analytical MethodTarget ParameterExpected Signal / ValueCausality / Interpretation
¹H NMR (DMSO-d₆) Methyl Ester (-OCH₃)Singlet, ~3.75 ppm (3H)Confirms successful Fischer esterification.
¹H NMR (DMSO-d₆) Alpha-Proton (Cα-H)Doublet, ~3.90 ppm (1H)Confirms the intact chiral center adjacent to the amine.
¹H NMR (DMSO-d₆) Ammonium (-NH₃⁺)Broad Singlet, ~8.50 ppm (3H)Validates the presence of the hydrochloride salt form.
LC-MS (ESI+) [M+H]⁺ (Free Base)m/z 186.15Confirms the exact mass of the unnatural amino acid core.
HPLC (C18 Column) Purity> 98% (UV at 210 nm)Ensures absence of unreacted aldehyde or diketopiperazine.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 154814261, Methyl 2-amino-2-cycloheptylacetate hydrochloride." PubChem,[Link].

  • Shibasaki, M., Kanai, M., & Mita, K. "Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids." PubMed Central (PMC),[Link].

  • MDPI. "Xeno Amino Acids: A Look into Biochemistry as We Do Not Know It." MDPI,[Link].

The Cycloheptyl Motif in Molecular Interactions: Thermodynamic Drivers and Applications in Rational Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the continuous pursuit of optimizing pharmacophores, medicinal chemists frequently default to methyl, cyclopentyl, or cyclohexyl substitutions to probe hydrophobic target pockets. However, expanding the alicyclic ring to a seven-membered cycloheptyl group unlocks a unique niche in chemical space. This whitepaper provides an in-depth technical analysis of the cycloheptyl moiety, detailing how its distinct balance of steric bulk, lipophilicity, and conformational flexibility can be rationally deployed to drive entropic binding gains, prolong target residence time, and overcome kinetic barriers in drug design.

The Cycloheptyl Niche in Chemical Space

The selection of a cycloheptyl group over smaller cycloalkanes is rarely arbitrary; it is a calculated structural intervention. The seven-membered carbocycle bridges the gap between the rigid steric constraints of a cyclohexyl ring and the excessive, entropy-draining flexibility of linear aliphatic chains.

Because of its size, the cycloheptyl ring introduces substantial steric hindrance, which directly influences conformational flexibility and binding interactions with biological targets[1]. Unlike the rigid chair conformation of cyclohexane, cycloheptane rapidly interconverts between various twist-chair and boat conformations. This dynamic flexibility allows the moiety to mold itself into deep, irregularly shaped hydrophobic subpockets where highly rigid groups (such as adamantyl) might induce detrimental steric clashes.

Thermodynamic & Kinetic Drivers of Cycloheptyl Binding

The binding affinity of a cycloheptyl-bearing ligand is governed by two primary biophysical forces:

A. The Entropic Reward (Desolvation)

The introduction of a cycloheptyl group significantly increases a molecule's lipophilicity (logP) and its solvent-accessible surface area. When this bulky hydrophobic group inserts into a target's lipophilic cleft, it displaces a large network of highly ordered, high-energy water molecules. The release of these water molecules into the bulk solvent yields a massive entropic reward ( ΔS>0 ), which acts as the primary thermodynamic driver for target affinity.

B. Kinetic Steric Barriers

The sheer molecular volume of the cycloheptyl group fundamentally alters binding kinetics, often leading to a slower dissociation rate ( koff​ ) due to enhanced hydrophobic trapping. A self-validating demonstration of this absolute steric boundary is observed in supramolecular pseudo-rotaxane assemblies. When researchers attempted to thread a linear guest molecule through a dibenzo-24-crown-8 (DB24C8) macrocycle, a cyclohexyl end-group allowed for gradual slipping. In stark contrast, substituting the end-group with a cycloheptyl moiety rendered the kinetic energy barrier insurmountable, completely hindering complex formation even when heated to 323 K[2]. In drug design, this exact steric bulk can be leveraged to "lock" a ligand into a binding site, drastically increasing drug residence time.

Case Studies in Rational Drug Design

The empirical impact of cycloheptyl integration is best illustrated through recent structural optimization campaigns across diverse therapeutic targets.

Keap1-Nrf2 Protein-Protein Interaction

In the development of noncovalent inhibitors targeting the Keap1-Nrf2 interaction, engaging the hydrophobic P5 subpocket is critical for potency. During a fragment-based drug discovery campaign, replacing a cyclohexyl substituent with a cycloheptyl group yielded a 2-fold improvement in binding affinity (improving Ki​ from 16 µM to ~8 µM) while maintaining an excellent ligand efficiency (LE = 0.26)[3].

Dual VEGFR-2/EGFR Kinase Inhibitors

In a novel series of 5-ethylsulfonyl-indazole-3-carboxamides designed as dual kinase inhibitors, the cycloheptyl derivative (Compound 8h) emerged as the most potent candidate. It achieved IC50 values of 23 nM in colorectal (HCT-116) and 25 nM in breast (MCF-7) cancer cell lines, outperforming the clinical reference erlotinib (30 nM and 40 nM, respectively)[4].

Cannabinoid Receptor Ligands

Cycloheptyl CP 55,940 is a ring-expanded homologue of the highly potent synthetic cannabinoid CP 55,940. Despite the increased ring size, it maintains exceptional in vivo potency (ED50 = 0.06 mg/kg in animal studies), demonstrating that the expanded ring optimally fills the receptor's lipophilic cavity to drive receptor agonism[5].

Quantitative Data Summary
Compound / TargetCycloalkyl MoietyBinding Affinity / PotencyReference StandardKey Outcome
Keap1-Nrf2 Inhibitor (Fragment 7)Cycloheptyl Ki​ = ~8 µMCyclohexyl ( Ki​ = 16 µM)2-fold affinity improvement; maintained LE.
VEGFR-2/EGFR Inhibitor (Compound 8h)CycloheptylIC50 = 23 nM (HCT-116)Erlotinib (IC50 = 30 nM)Superior dual-kinase inhibition and apoptosis.
Cannabinoid Ligand (CP 55,940 homologue)CycloheptylED50 = 0.06 mg/kgCP 55,940 (Cyclohexyl)Equivalent high potency; optimal pocket filling.
pseudo-Rotaxane (DB24C8 Host)CycloheptylIncomplete slippingCyclohexyl (Slipping occurs)Demonstrates absolute steric kinetic barrier.

Experimental Workflow: Validating Cycloheptyl-Target Interactions

To rigorously validate the causality between cycloheptyl addition and improved binding, we employ an orthogonal biophysical workflow. This system is designed to be self-validating : the kinetic parameters derived from Surface Plasmon Resonance (SPR) must mathematically align with the thermodynamic signatures obtained via Isothermal Titration Calorimetry (ITC).

G N1 In Silico Docking (Hydrophobic Pocket Analysis) N2 Chemical Synthesis (Cycloheptylation) N1->N2 Lead Selection N3 SPR Assay (On/Off Kinetics) N2->N3 Purified Ligand N4 ITC Assay (Thermodynamic Profiling) N3->N4 Kinetic Validation N5 X-Ray Crystallography (Binding Mode Confirmation) N4->N5 Thermodynamic Validation

Workflow for validating cycloheptyl-mediated target interactions via SPR and ITC.

Step-by-Step Methodology

Step 1: Surface Plasmon Resonance (SPR) - Kinetic Profiling

  • Action: Immobilize the target protein on a CM5 sensor chip via standard amine coupling. Inject the purified cycloheptyl-bearing ligand at varying concentrations (0.1× to 10× the expected KD​ ).

  • Causality: SPR provides real-time resolution of association ( kon​ ) and dissociation ( koff​ ) rates. The steric bulk of the cycloheptyl group typically manifests as a significantly slower koff​ due to enhanced hydrophobic trapping within the target pocket.

Step 2: Isothermal Titration Calorimetry (ITC) - Thermodynamic Deconvolution

  • Action: Titrate the ligand into a calorimeter cell containing the target protein at a constant temperature (e.g., 25°C). Integrate the heat spikes to generate a binding isotherm.

  • Causality: ITC directly measures the heat of binding ( ΔH ) and calculates the entropy change ( −TΔS ). Because the primary driver for cycloheptyl binding is the entropic reward of displacing ordered water molecules, a successful design will heavily skew towards a favorable positive entropy change ( ΔS>0 ).

  • Self-Validation Check: The KD​ derived from SPR ( koff​/kon​ ) must align with the KD​ derived from the ITC binding isotherm. If SPR shows a slow koff​ but ITC reveals an unfavorable entropy profile, it indicates non-specific surface aggregation (an assay artifact) rather than true pocket engagement.

Synthetic Integration: Cycloheptylation Strategies

From a synthetic standpoint, incorporating the cycloheptyl moiety requires overcoming the transannular strain inherent to medium-sized rings. To ensure high yields and avoid degradation, the following protocol is recommended:

Protocol: Strategic Cycloheptylation via Reductive Amination

  • Action: React cycloheptanone with the target primary amine (e.g., a benzylamine derivative) in a dry aprotic solvent (such as DCE) using sodium triacetoxyborohydride (NaBH(OAc)3) as the reducing agent[6].

  • Causality: Using a ketone precursor (cycloheptanone) rather than a halide (cycloheptyl bromide) prevents the E2 elimination side-reactions that commonly plague bulky secondary halides under basic conditions[7]. Furthermore, the mild nature of NaBH(OAc)3 ensures that the imine intermediate is selectively reduced without over-alkylating the resulting secondary amine.

Conclusion

The cycloheptyl group is far more than a simple lipophilic appendage; it is a precision tool for modulating molecular kinetics and thermodynamics. By understanding the causality behind its massive entropic desolvation rewards and its ability to impose strict kinetic steric barriers, drug development professionals can rationally deploy this seven-membered ring to rescue weak binders, prolong target residence times, and optimize overall ligand efficiency.

References

  • Source: nih.
  • Source: rsc.
  • Source: d-nb.
  • Source: wikipedia.
  • (2R)
  • Cycloheptyl-(4-pyrazol-1-yl-benzyl)
  • Cycloheptyl-(4-imidazol-1-yl-benzyl)

Sources

Bicyclo[1.1.1]pentane (BCP) as a Transformative Building Block in Medicinal Chemistry: A Technical Guide to sp³-Enriched Bioisosteres

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The paradigm of "Escaping Flatland" has fundamentally shifted modern drug discovery. Historically, medicinal chemistry relied heavily on planar, sp²-hybridized aromatic rings (like the ubiquitous para-phenyl spacer) due to their synthetic accessibility via cross-coupling reactions. However, this overreliance often results in drug candidates with poor aqueous solubility, high lipophilicity, and suboptimal Property Forecast Indices (PFI). Enter the Bicyclo[1.1.1]pentane (BCP) scaffold—a highly strained, three-dimensional, sp³-rich bioisostere that perfectly mimics the vector alignment of a para-substituted benzene ring while radically improving the molecule's pharmacokinetic profile[1].

This technical whitepaper provides an authoritative overview of the physicochemical advantages of BCPs, alongside field-validated, step-by-step synthetic protocols for their incorporation into drug discovery pipelines.

The Mechanistic Rationale for BCP Bioisosterism

Replacing a flat phenyl ring with a BCP core is not merely a structural swap; it is a calculated physicochemical optimization. The three-dimensional nature of the BCP cage disrupts the flat π-π stacking interactions that typically lead to highly stable, insoluble crystal lattices in aromatic drugs. Consequently, BCP incorporation drastically lowers the melting point and increases kinetic solubility. Furthermore, the absence of π-electrons reduces the scaffold's susceptibility to oxidative metabolism by cytochrome P450 enzymes, enhancing in vitro and in vivo stability.

G A para-Phenyl Ring (Planar, sp2) B Bicyclo[1.1.1]pentane (3D, sp3) A->B Bioisosteric Replacement C Decreased Lipophilicity (Lower clogP) B->C D Increased Aqueous Solubility B->D E Improved Metabolic Stability B->E F Enhanced Clinical Developability (PFI) C->F D->F E->F

Caption: Logical flow of pharmacokinetic optimization via BCP bioisosteric replacement.

In the optimization of the LpPLA2 inhibitor Darapladib, replacing a phenyl ring with a BCP moiety maintained the target binding affinity (pIC50 9.4) while significantly increasing permeability (from 203 nm/s to 705 nm/s) and kinetic solubility, validating the BCP as a superior structural spacer[2].

Comparative Physicochemical Profiling

When selecting an sp³-rich bioisostere, the spatial dimensions and lipophilic contributions must be carefully weighed against the parent aromatic system. The table below summarizes the quantitative data comparing classical isosteres.

Isostere ScaffoldDiagonal Distance (Å)sp³ Fraction (Fsp³)Relative LipophilicityPrimary Application
para-Phenyl2.790%HighBaseline aromatic spacer
Cubane2.72100%ModerateBulky aromatic replacement
Bicyclo[2.2.2]octane (BCO)2.60100%HighHighly lipophilic 3D spacer
Bicyclo[1.1.1]pentane (BCP)1.85100%LowestLow-lipophilicity para-phenyl / tert-butyl isostere

Data synthesized from the 3[3].

As observed, BCP possesses the shortest diagonal distance and the lowest lipophilicity among the 3D isosteres. This makes it exceptionally useful when the phenyl fragment serves strictly as a structural spacer rather than engaging in critical π-π stacking interactions with the target protein's binding pocket.

Synthetic Strategies & Mechanistic Causality

The primary bottleneck in BCP adoption has historically been its synthetic accessibility. The central inter-bridgehead bond (C1-C3) of the precursor [1.1.1]propellane is characterized by an inverted tetrahedral geometry, harboring approximately 66.6 kcal/mol of strain energy[4].

G N1 1,1-dibromo-2,2-bis (chloromethyl)cyclopropane N2 MeLi / Et2O / -78°C (Halogen-Metal Exchange) N1->N2 N3 [1.1.1]Propellane (Highly Strained Intermediate) N2->N3 Intramolecular Cyclization N4 2,3-Butanedione / UV (365nm) (Radical Addition) N3->N4 N5 1,3-Diacetyl-BCP N4->N5 C1-C3 Bond Cleavage N6 NaOH / Br2 / Dioxane (Haloform Reaction) N5->N6 N7 BCP-1,3-dicarboxylic acid (Versatile Building Block) N6->N7

Caption: Step-by-step synthetic workflow for BCP-1,3-dicarboxylic acid from cyclopropane precursors.

This immense strain makes the bond highly susceptible to homolytic cleavage via radical addition. By generating acetyl radicals under UV irradiation, the central bond is cleaved, relieving the strain and yielding the stable 1,3-disubstituted BCP core. Recent advances have also enabled the synthesis of 1,2-difunctionalized BCPs to mimic ortho and meta-substituted arenes[5], as well as propellane-free routes utilizing dibromocarbene addition to bicyclo[1.1.0]butanes (BCBs)[6].

Validated Experimental Protocols

As an application scientist, I emphasize that successful BCP synthesis relies entirely on strict temperature control and the handling of volatile intermediates. The following protocol details the synthesis of the highly versatile building block, Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, adapted from validated scalable procedures[7].

Protocol A: Generation of [1.1.1]Propellane

Causality Note: Propellane is highly volatile (bp ~48 °C) and prone to spontaneous polymerization if concentrated. It must be synthesized and stored as a dilute solution in diethyl ether. The use of -78 °C prevents thermal degradation of the carbenoid intermediate during the initial halogen-metal exchange.

  • Preparation: Flame-dry a 3-neck round-bottom flask equipped with an overhead stirrer under an argon atmosphere.

  • Reagent Loading: Charge the flask with 1,1-bis(chloromethyl)-2,2-dibromocyclopropane (1.0 equiv) dissolved in anhydrous Et₂O to create a 1.3 M solution.

  • Cooling: Submerge the reaction vessel in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C.

  • Lithiation: Dropwise add Methyllithium (MeLi, 3.0 M in diethoxymethane, 2.2 equiv) over 1 hour. Crucial: Maintain the internal temperature below -70 °C to prevent premature Wurtz-type coupling.

  • Cyclization: Stir the mixture for 30 minutes at -75 °C, then remove the cooling bath and allow it to warm to 0 °C over 1.5 hours.

  • Distillation: Co-distill the resulting [1.1.1]propellane with Et₂O directly into a receiving flask cooled to -78 °C. Titrate the resulting solution with thiophenol to determine the exact molarity (typically ~0.6 M to 0.8 M). Store at -40 °C.

Protocol B: Photochemical Radical Addition & Haloform Oxidation

Causality Note: The radical addition utilizes 2,3-butanedione not just as a reactant, but as a photoinitiator. The subsequent haloform reaction is chosen because it selectively cleaves the methyl ketones to carboxylic acids under basic conditions without utilizing harsh acidic oxidants that could rupture the strained BCP cage.

  • Radical Addition: To the cold Et₂O solution of [1.1.1]propellane, add freshly distilled 2,3-butanedione (excess).

  • Irradiation: Irradiate the mixture using a 365 nm LED or a 450 W medium-pressure UV lamp at -10 °C for 8 hours. Monitor via NMR until the propellane peak (δ 2.0 ppm) disappears.

  • Isolation: Evaporate the solvent and wash the crystalline residue with cold pentane/ether (2:1) to yield 1,3-diacetylbicyclo[1.1.1]pentane.

  • Haloform Cleavage: In a separate flask, prepare a sodium hypobromite solution by adding Br₂ (7.5 equiv) to an aqueous solution of NaOH (15.0 equiv) at 0 °C.

  • Oxidation: Dissolve the 1,3-diacetyl-BCP in dioxane and add it dropwise to the hypobromite solution, maintaining the temperature below 5 °C. Stir overnight at room temperature.

  • Workup: Quench with sodium bisulfite, wash with CH₂Cl₂, acidify the aqueous layer with concentrated HCl, and extract the precipitated Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid with ethyl acetate.

Future Perspectives: Multicomponent Functionalization

The frontier of BCP chemistry lies in Late-Stage Functionalization (LSF). Recent breakthroughs, such as the visible light-triggered Cascade Atom Transfer Radical Addition (CATRA), allow for the one-step, three-component synthesis of complex BCP scaffolds directly from alkenes, alkyl iodides, and propellane[8]. This circumvents the need for pre-synthesized BCP building blocks, enabling rapid parallel library generation for high-throughput screening.

References
  • Zhu Fang, Qian Xu, et al. "The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry." Synthesis, Thieme, 2024.
  • "Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor." PMC, NIH.
  • "Bicyclo[1.1.1]pentane (BCP) as an sp3 Carbon-rich Bioisostere for para-Phenyl and tert-Butyl Groups." PharmaBlock.
  • "Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP)." PMC, NIH.
  • "1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes." PNAS.
  • "A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition." CCS Chemistry.
  • "Dibromocarbene addition to bicyclo[1.1.0]butanes: A facile route to substituted bicyclo[1.1.1]pentanes." PNAS.

Sources

Methodological & Application

Application Note: Scalable Synthesis of Methyl 2-Amino-2-Cycloheptylacetate Hydrochloride via a Modified Strecker Pathway

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Unnatural amino acids bearing bulky, lipophilic cycloalkyl side chains are highly sought after in modern drug development. Specifically, cycloheptylglycine derivatives serve as critical structural motifs in the design of potent, CNS-penetrable P2X7 receptor antagonists, which are currently investigated for the treatment of chronic inflammatory and neuropathic pain [1].

When synthesizing sterically demanding α -amino acids, chemists often default to the alkylation of glycine Schiff bases (e.g., O'Donnell's phase-transfer catalysis). However, as a Senior Application Scientist, I strongly advise against this approach for cycloheptyl derivatives. Cycloheptyl halides are secondary alkylating agents with significant ring strain and steric bulk; subjecting them to the basic conditions required for enolate alkylation predominantly results in E2 elimination rather than productive C-C bond formation.

To ensure a high-fidelity, self-validating system, this protocol utilizes a classical Strecker Synthesis starting from cycloheptanecarboxaldehyde [2]. This approach relies on the nucleophilic addition of cyanide to an in situ generated imine, completely bypassing the risk of elimination. Subsequent acidic hydrolysis and thionyl chloride-mediated Fischer esterification yield the target methyl 2-amino-2-cycloheptylacetate hydrochloride (CAS: 2490402-28-1) [3] in high purity without the need for early-stage chromatography.

Synthetic Workflow

The synthetic route is designed to be self-purifying at each stage. The basic intermediate (aminonitrile) and the highly polar amino acid hydrochloride allow for simple acid-base liquid-liquid extractions, creating a robust workflow suitable for scale-up.

StreckerWorkflow N1 Cycloheptane- carboxaldehyde N2 2-Amino-2-cycloheptyl- acetonitrile N1->N2 NH4Cl, NaCN NH3/MeOH, RT N3 2-Amino-2-cycloheptyl- acetic acid HCl N2->N3 6M HCl Reflux, 12h N4 Methyl 2-amino-2- cycloheptylacetate HCl N3->N4 SOCl2, MeOH 0 °C to Reflux

Figure 1: Three-step Strecker synthesis workflow for methyl 2-amino-2-cycloheptylacetate HCl.

Reagents and Materials

ReagentMW ( g/mol )EquivalentsRole in Synthesis
Cycloheptanecarboxaldehyde 126.191.0Starting Material
Ammonium Chloride (NH₄Cl) 53.491.5Nitrogen source / Mild acid catalyst
Sodium Cyanide (NaCN) 49.011.2Nucleophile
Hydrochloric Acid (6M aq.) 36.46ExcessHydrolysis reagent / Proton source
Thionyl Chloride (SOCl₂) 118.972.5Activating agent / HCl generator
Methanol (Anhydrous) 32.04SolventSolvent / Esterification Nucleophile

Step-by-Step Experimental Protocol

Phase 1: Synthesis of 2-Amino-2-cycloheptylacetonitrile
  • Imine Formation: Dissolve cycloheptanecarboxaldehyde (1.0 eq) in a mixture of methanol and 28% aqueous ammonia (3:1 v/v). Add ammonium chloride (1.5 eq) and stir the suspension at room temperature for 2 hours.

  • Cyanide Addition: Cool the reaction mixture to 0 °C. Slowly add sodium cyanide (1.2 eq) portion-wise. (Caution: NaCN is highly toxic. Perform in a well-ventilated fume hood and maintain alkaline conditions to prevent HCN gas evolution).

  • Reaction: Remove the ice bath and stir the mixture at room temperature for 24 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove methanol. Dilute the aqueous residue with water and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude aminonitrile.

    • Causality: NH₄Cl acts as both a nitrogen source and a mild acid to catalyze imine formation. Extracting with ethyl acetate isolates the lipophilic aminonitrile while leaving unreacted cyanide salts in the aqueous phase.

Phase 2: Hydrolysis to 2-Amino-2-cycloheptylacetic acid hydrochloride
  • Acidic Hydrolysis: Suspend the crude aminonitrile in 6M aqueous HCl (10 mL per gram of substrate). Heat the mixture to reflux (approx. 105 °C) for 12–16 hours.

  • Purification by Partitioning: Cool the reaction mixture to room temperature. Wash the acidic aqueous layer with diethyl ether (2x). Discard the ether layer.

  • Isolation: Concentrate the aqueous layer to dryness under reduced pressure. Triturate the resulting solid with cold acetone, filter, and dry under vacuum to afford the amino acid hydrochloride.

    • Causality & Self-Validation: Hydrolysis of the aminonitrile requires harsh acidic conditions due to the steric shielding of the cycloheptyl ring. Washing the aqueous layer with diethyl ether is a critical self-purifying step. The target amino acid is protonated and remains in the aqueous phase, while unreacted nitrile, aldehyde, and non-basic organic byproducts partition into the ether layer.

Phase 3: Esterification to Methyl 2-amino-2-cycloheptylacetate hydrochloride
  • Activation: Suspend the crude amino acid hydrochloride in anhydrous methanol (10 mL per gram). Cool the suspension to 0 °C in an ice bath.

  • SOCl₂ Addition: Add thionyl chloride (2.5 eq) dropwise over 30 minutes.

  • Reflux: Remove the ice bath, allow the mixture to reach room temperature, and then heat to reflux for 6 hours.

  • Crystallization: Cool to room temperature and concentrate the mixture under vacuum to yield a crude solid. Recrystallize the product from a mixture of hot methanol and diethyl ether to afford the pure title compound.

    • Causality & Self-Validation: The addition of thionyl chloride to methanol is highly exothermic. This reaction generates anhydrous HCl and methyl chlorosulfite in situ. Using pre-formed methanolic HCl is often insufficient for sterically hindered substrates like cycloheptylglycine; the in situ generation of the highly reactive acyl chloride intermediate via SOCl₂ ensures complete conversion. The reaction is self-validating: as the zwitterionic amino acid converts to the ester hydrochloride, the initial suspension will gradually clear into a homogeneous solution, providing a visual cue of reaction progress.

Analytical Characterization & Validation

To ensure the integrity of the synthesis, track the transformation using the diagnostic metrics outlined below. The shift in the IR carbonyl stretch and the emergence of the methoxy singlet in the ¹H NMR are definitive proof of successful esterification.

Intermediate / ProductExpected YieldAppearanceKey Diagnostic Signal (NMR/IR)Purity (LC-MS)
Aminonitrile 85 - 90%Pale yellow oilIR: ~2230 cm⁻¹ (C≡N stretch)> 90% (Crude)
Amino Acid HCl 75 - 80%Off-white solidIR: ~1710 cm⁻¹ (C=O stretch)> 95%
Methyl Ester HCl 85 - 95%White powder¹H NMR: ~3.75 ppm (s, 3H, -OCH₃)> 98%

References

  • US Patent 9,556,117 B2. (2017). Indole carboxamide derivatives as P2X7 receptor antagonists.
  • Wang, J., Liu, X., & Feng, X. (2011). Asymmetric Strecker Reactions. Chemical Reviews, 111(11), 6947-6983. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 154814261, Methyl 2-amino-2-cycloheptylacetate hydrochloride. PubChem. [Link]

Use of methyl 2-amino-2-cycloheptylacetate in solid-phase peptide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Integration of Methyl 2-Amino-2-Cycloheptylacetate into Solid-Phase Peptide Synthesis (SPPS)

Executive Summary & Mechanistic Rationale

The incorporation of unnatural, sterically hindered amino acids into peptide sequences is a premier strategy in modern drug discovery. Bulky, hydrophobic residues like Cα-cycloheptylglycine are frequently utilized to stabilize α-helical conformations[1] and enhance the membrane permeability of cell-penetrating peptides (CPPs)[2]. Furthermore, these unnatural modifications provide absolute resistance to proteolytic degradation, drastically extending the in vivo half-life of therapeutic peptides such as TPO receptor antagonists[3].

However, utilizing methyl 2-amino-2-cycloheptylacetate in standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) presents two distinct chemical challenges:

  • Chemical State: Standard SPPS requires a free C-terminal carboxylic acid and an Fmoc-protected N-terminal amine. The starting material is a methyl ester with a free amine, necessitating a two-step solution-phase conversion prior to resin loading.

  • Steric Hindrance: The massive 7-membered cycloheptyl ring adjacent to the α-carbon physically shields the electrophilic carbonyl carbon. Standard coupling reagents (e.g., DIC/HOBt) lack the kinetic potency to overcome this steric clash[4], mandating the use of high-efficiency uronium salts and microwave-assisted thermodynamics[5].

Phase I: Solution-Phase Preparation (Building Block Conversion)

To utilize methyl 2-amino-2-cycloheptylacetate in SPPS, it must first be converted into Fmoc-Cα-cycloheptylglycine-OH .

Protocol 1.1: Saponification of the Methyl Ester

Causality Insight: Lithium hydroxide (LiOH) is explicitly chosen over NaOH or KOH. The lithium cation acts as a mild Lewis acid, coordinating with the carbonyl oxygen to accelerate hydrolysis. This mild condition is critical to prevent base-catalyzed epimerization at the α-carbon, preserving the stereochemical integrity of the unnatural amino acid.

  • Dissolution: Dissolve methyl 2-amino-2-cycloheptylacetate (1.0 eq, 10 mmol) in a 1:1 mixture of THF and deionized H₂O (50 mL).

  • Hydrolysis: Cool the reaction flask to 0 °C in an ice bath. Slowly add LiOH·H₂O (1.5 eq, 15 mmol).

  • Reaction: Remove the ice bath and stir at room temperature for 4–6 hours. Monitor the disappearance of the starting material via LC-MS.

  • Isolation: Once complete, evaporate the THF under reduced pressure. Adjust the aqueous layer to pH ~6 using 1M HCl to precipitate the zwitterionic 2-amino-2-cycloheptylacetic acid.

Protocol 1.2: Fmoc Protection

Causality Insight: Fmoc-OSu (N-hydroxysuccinimide ester) is utilized instead of Fmoc-Cl. Fmoc-Cl is highly aggressive and can react with the newly formed carboxylic acid to form mixed anhydrides, leading to unwanted Fmoc-dipeptide byproducts. Fmoc-OSu ensures clean, mono-N-terminal protection.

  • pH Adjustment: Suspend the zwitterion from Protocol 1.1 in a 10% aqueous Na₂CO₃ solution (30 mL) and 1,4-dioxane (30 mL). Adjust pH to 8.5–9.0.

  • Acylation: Cool to 0 °C. Add Fmoc-OSu (1.1 eq, 11 mmol) dissolved in 1,4-dioxane (20 mL) dropwise over 30 minutes.

  • Reaction: Stir overnight at room temperature.

  • Workup: Evaporate the dioxane. Wash the aqueous layer with diethyl ether (2 x 30 mL) to remove unreacted Fmoc-OSu.

  • Precipitation: Acidify the aqueous layer to pH 2.0 with 1M HCl. Extract the precipitating product with Ethyl Acetate (3 x 40 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash chromatography (DCM/MeOH) to yield pure Fmoc-Cα-cycloheptylglycine-OH.

Workflow Start Methyl 2-amino-2-cycloheptylacetate (Starting Material) Saponification Saponification (LiOH/THF/H2O) Hydrolysis of Methyl Ester Start->Saponification Step 1 Fmoc Fmoc Protection (Fmoc-OSu) Formation of SPPS Building Block Saponification->Fmoc Step 2 Coupling Microwave-Assisted Coupling (HATU/DIPEA or DIC/Oxyma) Fmoc->Coupling Purified Fmoc-AA-OH Resin Resin Swelling & Deprotection (20% Piperidine/DMF) Resin->Coupling Free N-terminus Cleavage Global Cleavage (TFA/TIS/H2O) Isolation of Target Peptide Coupling->Cleavage Peptide Elongation

Workflow: Conversion of methyl ester to Fmoc-protected building block and SPPS integration.

Phase II: Solid-Phase Peptide Synthesis (SPPS) Incorporation

The steric bulk of the cycloheptyl ring demands highly optimized coupling conditions. Standard carbodiimide reagents (DIC) are often insufficient for sterically demanding couplings[4]. Aminium/uronium salts like HATU or COMU are required to overcome the steric barrier[4],[6].

Table 1: Coupling Reagent Efficacy for Sterically Hindered α-Amino Acids

Reagent SystemActivation IntermediateSuitability for Bulky AARisk of RacemizationRecommended Conditions
DIC / HOBt OBt EsterLowLowRT, 2-4 hours (Not recommended)
DIC / OxymaPure Oxyma EsterHighVery LowMW (75°C), 10 mins
HATU / DIPEA OAt EsterVery HighModerateRT (2 hrs) or MW (75°C, 15 mins)
COMU / DIPEA Oxyma Ester (Uronium)Very HighLowRT, 1 hour (Safer alternative to HATU)
Protocol 2.1: Microwave-Assisted Coupling of Fmoc-Cα-Cycloheptylglycine

Causality Insight: HATU forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The nitrogen atom in the pyridine ring of HOAt exerts a powerful neighboring group effect, acting as an intramolecular base to guide the nucleophile and stabilize the transition state[6]. Microwave energy drives these conventionally difficult couplings to completion quickly and efficiently by providing the kinetic energy required to overcome the steric clash[5].

  • Resin Preparation: Swell Rink Amide resin (0.1 mmol scale) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 5 mins). Wash thoroughly with DMF (5 x 1 min).

  • Activation: In a separate vial, dissolve Fmoc-Cα-cycloheptylglycine-OH (4.0 eq, 0.4 mmol) and HATU (3.9 eq, 0.39 mmol) in 2 mL of anhydrous DMF. Add DIPEA (8.0 eq, 0.8 mmol). Allow pre-activation for 2 minutes. (Note: HATU is kept at 3.9 eq to prevent guanidinylation of the free N-terminus).

  • Microwave Coupling: Add the activated amino acid solution to the resin. Irradiate in a microwave peptide synthesizer at 75 °C for 15 minutes [5].

  • Double Coupling (Optional but Recommended): Drain the reaction vessel, wash with DMF (3x), and repeat Steps 3-4 with a fresh batch of reagents to ensure 100% conversion.

  • Washing: Wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).

Mechanistic pathway: Overcoming steric hindrance via HOAt active ester formation and microwave heating.

Phase III: Cleavage and Downstream Utility

Once the full peptide sequence is elongated, the peptide must be cleaved from the solid support.

Protocol 3.1: Global Deprotection and Cleavage
  • Final Deprotection: Remove the final N-terminal Fmoc group using 20% piperidine in DMF. Wash with DMF and DCM. Dry the resin under a vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail of TFA / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5 v/v/v).

  • Reaction: Add 5 mL of the cocktail to the dried resin. Shake gently at room temperature for 2–3 hours.

  • Precipitation: Filter the cleavage solution into 40 mL of cold (-20 °C) diethyl ether. Centrifuge at 4000 rpm for 5 minutes to pellet the crude peptide.

  • Washing: Decant the ether, wash the pellet twice more with cold ether, and dry under a gentle stream of nitrogen.

  • Purification: Purify the crude peptide via Preparative RP-HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

References

  • US20140056811A1 - New cell-penetrating peptides and uses thereof. Google Patents.

  • US20180193409A1 - Peptidyl tpor antagonists and uses thereof. Google Patents.

  • Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem.

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation.

  • US8629241B2 - Alpha helical mimics, their uses and methods for their production. Google Patents.

Sources

Application Notes and Protocols for the Purification of Amino-Acid Methyl Ester Hydrochlorides by Recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity for Amino Acid Methyl Ester Hydrochlorides

Amino acid methyl ester hydrochlorides are pivotal intermediates in a multitude of synthetic applications, most notably in peptide synthesis, medicinal chemistry, and as chiral building blocks.[1] Their utility is directly contingent on their purity. Impurities, which can include unreacted starting materials, by-products from the esterification process, or diastereomers, can significantly impede downstream reactions, leading to complex purification challenges, reduced yields, and potentially confounding biological assay results.

Recrystallization stands as a powerful, cost-effective, and scalable technique for the purification of these solid compounds.[][3] It is a purification, not an isolation, technique that leverages the differences in solubility between the desired compound and its impurities in a given solvent or solvent system at varying temperatures.[3] This guide provides a comprehensive overview of the principles, a selection of proven solvent systems, detailed experimental protocols, and troubleshooting strategies to empower researchers in achieving high-purity amino acid methyl ester hydrochlorides.

The Theoretical Bedrock of Recrystallization

A successful recrystallization hinges on the principle that most solids are more soluble in a hot solvent than in a cold one.[4] The process involves dissolving the impure solid in a minimal amount of a hot solvent to create a saturated solution. As this solution cools, the solubility of the desired compound decreases, leading to the formation of a supersaturated solution from which pure crystals precipitate. The impurities, ideally, remain dissolved in the cooled solvent (the mother liquor) due to their lower concentration.[5]

The key stages of recrystallization are:

  • Dissolution: Dissolving the solute in a suitable hot solvent.

  • Filtration (optional): Removing insoluble impurities from the hot solution.

  • Crystallization: Allowing the solution to cool slowly, promoting the growth of pure crystals.

  • Isolation: Separating the purified crystals from the mother liquor.

  • Washing: Rinsing the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Removing the solvent from the crystals.

Slow cooling is paramount for obtaining large, pure crystals.[6][7] Rapid cooling can trap impurities within the crystal lattice and often leads to the formation of smaller, less pure crystals.[8]

Strategic Selection of the Recrystallization Solvent

The most challenging aspect of recrystallization is often the selection of an appropriate solvent.[4] The ideal solvent should exhibit the following characteristics:

  • High Solvency at Elevated Temperatures: The solvent must dissolve the compound completely when hot or boiling.[4][9]

  • Low Solvency at Low Temperatures: The solvent should provide poor solubility for the compound when cold to ensure good recovery.[4][9]

  • Differential Solubility for Impurities: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).[4]

  • Non-reactive: The solvent must not react with the compound being purified.

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals.[4]

  • Appropriate Boiling Point: The boiling point of the solvent should ideally be lower than the melting point of the compound to prevent the compound from "oiling out".[4][8]

Given that amino acid methyl ester hydrochlorides are salts, they possess a degree of polarity. Therefore, polar solvents or mixtures containing polar solvents are often a good starting point.[10] When a single perfect solvent cannot be identified, a mixed-solvent system is employed.[8][11] This involves a "good" solvent that readily dissolves the compound and a "poor" or "anti-solvent" in which the compound is insoluble.[7][11]

Amino Acid Derivative Type Commonly Used Solvent Systems Rationale & Comments References
General Amino Acid Methyl Ester HydrochloridesMethanol/EtherMethanol acts as the "good" solvent, while ether serves as the "poor" anti-solvent. This is a very common system for precipitating salts.[12]
L-Phenylalanine Methyl Ester HydrochlorideEthyl Acetate/Ethanol (e.g., 95:5)A small amount of a polar "good" solvent (ethanol) is used to dissolve the salt at an elevated temperature in a less polar bulk solvent (ethyl acetate).[13]
L-Phenylalanine Methyl Ester HydrochlorideMethanolA single-solvent system where solubility differences at high and low temperatures are exploited.[14]
Aspartame Hydrochloride (a dipeptide methyl ester)Methanol/Water/HClAn aqueous acidic system can be effective for highly polar di- or tri-peptide ester hydrochlorides.[15][16]
Heterocyclic Amino Acid Methyl Ester HydrochloridesEthyl AcetateUsed as a rinsing or crystallization solvent after reaction workup.[17]
Aromatic Amino Acid Methyl Ester HydrochloridesEtherUsed as an anti-solvent to precipitate the product from a reaction mixture.[17]

Detailed Experimental Protocols

Safety First: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Single-Solvent Recrystallization

This protocol is ideal when a single solvent with a steep solubility curve for the target compound is identified.

  • Dissolution: Place the crude amino acid methyl ester hydrochloride in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to boiling with gentle swirling or stirring. Continue adding the solvent in small portions until the solid is just dissolved.[5] Do not add a large excess of solvent, as this will reduce the final yield.[18]

  • Hot Filtration (if necessary): If insoluble impurities are present in the hot solution, they must be removed. To prevent premature crystallization in the funnel, use a pre-heated stemless funnel and filter the hot solution quickly into a clean, pre-warmed Erlenmeyer flask.[18] It may be necessary to add a small excess of hot solvent before filtration to keep the desired compound in solution.[18] This excess can be removed by evaporation after filtration.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.[5] Slow cooling is crucial for the formation of large, pure crystals.[9] Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[9]

  • Crystal Isolation: Collect the crystals by vacuum filtration using a Büchner or Hirsch funnel.[5]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight to remove all traces of the solvent.

Protocol 2: Mixed-Solvent Recrystallization

This method is used when no single solvent is suitable.

  • Dissolution: Dissolve the crude solid in a minimal amount of the hot "good" solvent (the one in which it is highly soluble).

  • Addition of "Poor" Solvent: While keeping the solution hot, add the "poor" solvent (the anti-solvent) dropwise until the solution becomes faintly cloudy (this is the point of saturation).[8][11]

  • Re-dissolution: Add a few drops of the hot "good" solvent until the solution becomes clear again.[8][11]

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize precipitation.[11]

  • Isolation, Washing, and Drying: Follow steps 4-6 from the single-solvent protocol. For washing, use a cold mixture of the two solvents in the same ratio used for the crystallization.

Visualization of the Recrystallization Workflow

The following diagram outlines the logical steps and decision points in a typical recrystallization procedure.

Recrystallization_Workflow start Start: Crude Solid dissolve Dissolve in minimum amount of hot solvent start->dissolve hot_solution Hot Saturated Solution dissolve->hot_solution insoluble_check Insoluble impurities present? hot_solution->insoluble_check hot_filtration Perform Hot Filtration insoluble_check->hot_filtration Yes cool Cool Slowly to Room Temperature insoluble_check->cool No hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath crystals_check Crystals Formed? ice_bath->crystals_check collect Collect Crystals (Vacuum Filtration) crystals_check->collect Yes troubleshoot Troubleshoot: - Add seed crystal - Scratch flask - Evaporate solvent crystals_check->troubleshoot No wash Wash with Cold Solvent collect->wash dry Dry Under Vacuum wash->dry end End: Purified Crystalline Product dry->end troubleshoot->ice_bath

Caption: A workflow diagram illustrating the key stages and decision points in the purification of a solid compound by recrystallization.

Troubleshooting Common Recrystallization Challenges

Problem Symptom Possible Causes & Solutions References
Oiling Out The compound separates as a liquid (oil) instead of solid crystals upon cooling.Inappropriate Solvent Choice: The compound's melting point may be below the solvent's boiling point. Solution: Choose a lower-boiling point solvent.[4][8][18]
Cooling Too Rapidly: Shock-cooling can favor oil formation. Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath.[8]
High Impurity Concentration: Impurities can depress the melting point. Solution: Attempt a preliminary purification step or use a larger volume of solvent.[8]
No Crystals Form The solution remains clear even after cooling in an ice bath.Insufficient Supersaturation: Too much solvent was used. Solution: Evaporate some of the solvent to increase the concentration and attempt to cool again.[4][7][11]
Inhibition of Nucleation: Crystal growth requires nucleation sites. Solution: 1) Scratch the inside of the flask with a glass rod at the air-solvent interface. 2) Add a "seed" crystal of the pure compound.[4][7]
Low Recovery A small amount of purified product is obtained.Excessive Solvent: Using too much solvent will keep a significant portion of the product dissolved in the mother liquor. Solution: Use the minimum amount of hot solvent necessary for dissolution.[18]
Premature Crystallization: Crystals form during hot filtration. Solution: Use a pre-heated stemless funnel and add a slight excess of hot solvent before filtering.[18]
Washing with Warm Solvent: Washing with solvent that is not ice-cold will dissolve some of the product. Solution: Ensure the wash solvent is thoroughly chilled.[9]
Product Still Impure The purified product shows minimal improvement in purity.Inappropriate Solvent: The chosen solvent does not effectively discriminate between the product and the impurity. Solution: Experiment with different solvents or solvent systems.[4][11]
Crystallization Too Rapid: Fast crystal growth can trap impurities. Solution: Redissolve the crystals and allow the solution to cool more slowly.[11]

References

  • ResearchGate. (2016, February 7). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? [Online discussion]. Available: [Link]

  • Rhodium.ws. (n.d.). Recrystallization and Acid/Base Extraction - The Basics. Available: [Link]

  • MDPI. (2022, March 28). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. In Molecules. Available: [Link]

  • University of California, Irvine. (n.d.). 4. Crystallization. Available: [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. [PDF]. Available: [Link]

  • Vogt, J. A., & Raftery, M. J. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Metabolites, 11(3), 180. Available: [Link]

  • MDPI. (2018, November 14). Synthesis and Characterization of Various Amino Acid Derived Thiohydantoins. In Molecules. Available: [Link]

  • Academax. (n.d.). Catalytic Synthesis of Amino Acid Ester Hydrochloride by Hydrogen Chloride. Available: [Link]

  • Wellesley College. (n.d.). Recrystallization. [PDF]. Available: [Link]

  • Chemistry Stack Exchange. (2017, April 23). Recrystallization Process Questions. [Online forum]. Available: [Link]

  • Asian Journal of Chemistry. (2012). Synthesis of N-methyl-L-phenylalanine methyl ester (3) via the Fukuyama amine synthesis. Vol. 24, No. 1, 319-322. Available: [Link]

  • Google Patents. (2013). CN103224437A - Amino acid methyl ester hydrochloride preparation.
  • Google Patents. (1987). EP0127411B1 - Method of preparing alpha-l-aspartyl-l-phenylalanine methyl ester and its hydrochloride.
  • ScienceMadness.org. (n.d.). 2.1 Methyl Esters. [PDF]. Available: [Link]

  • Google Patents. (2001). CN1298731A - Method of chiral separation for D,L-phenylalanine ester or its salt.
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. Available: [Link]

  • University of Rochester. (n.d.). Recrystallization and Crystallization. Available: [Link]

  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt? [Online discussion]. Available: [Link]

  • ResearchGate. (2018, April 10). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride? [Online discussion]. Available: [Link]

  • ResearchGate. (2014, July 30). How can I recrystallize an amino acid derivative? [Online discussion]. Available: [Link]

  • An, G., et al. (2009). A Convenient Synthesis of Amino Acid Methyl Esters. Letters in Organic Chemistry, 6(8), 648-650. Available: [Link]

  • DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. Available: [Link]

  • University of Southampton. (n.d.). Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride. [PDF]. Available: [Link]

  • Google Patents. (1984). EP0127411A2 - Method of preparing alpha-l-aspartyl-l-phenylalanine methyl ester and its hydrochloride.
  • Google Patents. (1992). US5118815A - Method for crystallization of amino acids.

Sources

Procedure for large-scale synthesis of N-alkylated-α-amino methyl esters

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of N-Alkylated-α-Amino Methyl Esters via the Fukuyama Protocol

Introduction

N-Alkylated-α-amino acids are indispensable building blocks in modern drug discovery, prominently featured in the development of peptidomimetics and cyclic peptides. N-alkylation significantly enhances metabolic stability, membrane permeability, and oral bioavailability by restricting backbone flexibility and eliminating hydrogen bond donors[1]. A premier example of this utility is the kilogram-scale GMP production of the KRAS inhibitor LUNA18, which relies heavily on the liquid-phase peptide synthesis (LPPS) of N-alkyl-rich cyclic peptides[1].

However, the direct N-alkylation of free α-amino acids is notoriously difficult. Zwitterionic amino acids exhibit poor solubility in organic solvents, and direct alkylation often leads to over-alkylation (quaternary ammonium salt formation) and base-catalyzed racemization of the α-chiral center[2]. To circumvent these issues, the Fukuyama amine synthesis protocol—utilizing 2-nitrobenzenesulfonyl chloride (nosyl chloride, NsCl)—has emerged as the gold standard for the scalable, racemization-free synthesis of N-alkylated-α-amino methyl esters[3][4].

Mechanistic Rationale: The Fukuyama Advantage

The Fukuyama protocol operates on a self-validating three-step mechanistic system designed to maximize yield while preserving stereochemical integrity:

  • Nosylation : The α-amino acid methyl ester is reacted with NsCl. The esterification of the carboxyl group ensures complete solubility in organic solvents (e.g., DCM, DMF), a critical requirement for large-scale liquid-phase synthesis[1].

  • Alkylation : The strong electron-withdrawing nature of the nosyl group lowers the pKa of the N-H bond to approximately 10–11[4]. This allows for deprotonation using mild bases (like K₂CO₃) rather than strong bases (like NaH), completely suppressing the racemization of the adjacent α-stereocenter. Mono-alkylation is guaranteed because the nosyl group sterically and electronically prevents a second alkylation event[3].

  • Denosylation : The nosyl group is selectively cleaved via Nucleophilic Aromatic Substitution (SₙAr) using a soft nucleophile, such as 2-mercaptoethanol or thiophenol, in the presence of a base. The thiolate attacks the electron-deficient aromatic ring, releasing the secondary amine and generating a stable thioether byproduct[3][4].

Workflow Visualization

G A α-Amino Acid Methyl Ester B Nosylation (+ NsCl, Base) A->B C N-Nosyl-α-Amino Methyl Ester B->C D Alkylation (+ R-X, K2CO3) C->D E N-Alkyl-N-Nosyl Methyl Ester D->E F Denosylation (+ Thiol, Base) E->F G N-Alkyl-α-Amino Methyl Ester F->G

Fukuyama Amine Synthesis Workflow for N-Alkylated-α-Amino Methyl Esters.

Step-by-Step Experimental Protocol

Note: The following protocol is optimized for a 100 mmol scale but can be linearly scaled to multi-kilogram batches for industrial LPPS applications.

Step 4.1: Preparation of N-Nosyl-α-amino acid methyl ester Causality Check: Triethylamine (TEA) is used to neutralize the hydrochloride salt of the starting amino ester and act as an acid scavenger for the HCl generated during nosylation, driving the reaction to completion.

  • Suspend the α-amino acid methyl ester hydrochloride (100 mmol) in anhydrous dichloromethane (DCM, 300 mL) under a nitrogen atmosphere.

  • Add TEA (220 mmol, 2.2 eq.) dropwise at 0 °C. The solution will become homogeneous as the free base is generated.

  • Slowly add a solution of 2-nitrobenzenesulfonyl chloride (105 mmol, 1.05 eq.) in DCM (50 mL) over 30 minutes to control the exothermic reaction.

  • Stir at room temperature for 2 hours.

  • Wash the organic layer with 1M HCl (2 x 100 mL), saturated NaHCO₃ (100 mL), and brine (100 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude N-nosyl intermediate.

Step 4.2: N-Alkylation Causality Check: K₂CO₃ is selected as the base because it is strong enough to deprotonate the acidic nosylamide but too weak to abstract the α-proton, preserving enantiomeric purity[3].

  • Dissolve the N-nosyl-α-amino acid methyl ester (100 mmol) in anhydrous N,N-dimethylformamide (DMF, 250 mL).

  • Add finely powdered anhydrous K₂CO₃ (200 mmol, 2.0 eq.) and stir for 15 minutes.

  • Add the alkylating agent (e.g., methyl iodide, ethyl bromide, or alkyl tosylate; 150 mmol, 1.5 eq.) dropwise.

  • Stir the suspension at room temperature (or up to 50 °C for sterically hindered alkyl halides) for 4–12 hours until TLC indicates complete consumption of the starting material.

  • Quench with water (500 mL) and extract with ethyl acetate (3 x 200 mL). Wash the combined organic layers thoroughly with water (3 x 200 mL) to remove DMF, then with brine. Dry and concentrate to yield the N-alkyl-N-nosyl-α-amino acid methyl ester.

Step 4.3: Denosylation (Thiolysis) Causality Check: 2-Mercaptoethanol is preferred over thiophenol for large-scale operations due to its lower toxicity and the high water solubility of the resulting thioether byproduct, which streamlines purification via simple acid/base extraction[3][4].

  • Dissolve the N-alkyl-N-nosyl-α-amino acid methyl ester (100 mmol) in acetonitrile or DMF (200 mL).

  • Add K₂CO₃ (300 mmol, 3.0 eq.) followed by 2-mercaptoethanol (200 mmol, 2.0 eq.).

  • Stir at room temperature for 2–4 hours. The reaction mixture will turn bright yellow as the Meisenheimer complex forms and resolves.

  • Dilute with water (400 mL) and extract with ethyl acetate (3 x 150 mL).

  • Self-Validating Purification : Extract the organic layer with 1M HCl (3 x 100 mL). This selectively pulls the basic N-alkylated amino ester into the aqueous phase, leaving the neutral thioether byproduct and unreacted starting materials in the organic phase.

  • Basify the aqueous phase to pH 10 using solid Na₂CO₃ and extract with DCM (3 x 150 mL). Dry and concentrate to afford the pure N-alkylated-α-amino methyl ester.

Quantitative Data: Yield and Stereochemical Integrity

The Fukuyama protocol demonstrates exceptional functional group tolerance and scalability. The table below summarizes typical yields and enantiomeric excesses (ee) for various substrates synthesized via this method[5][6].

Substrate (α-Amino Acid Methyl Ester)Alkylating AgentIsolated Yield (%)Enantiomeric Excess (ee %)
L-ValineMethyl Iodide93 – 98> 99.5
L-PhenylalanineEthyl Bromide86 – 91> 99.0
L-LeucineBenzyl Bromide88 – 92> 99.5
L-IsoleucineMethyl Tosylate85 – 89> 99.0
L-AlanineDiazomethane> 95> 99.5

References

  • Major Progress in the Liquid-Phase Synthesis of N-Alkyl-Rich Cyclic Peptides: Kilogram-Scale GMP Production of the KRAS Inhibitor LUNA18 Source: ACS Publications URL:[Link]

  • Iridium Catalyzed Carbon-Heteroatom Bond Forming Reactions via Hydrogen Transfer Source: Diva-Portal URL:[Link]

  • Highly Efficient Synthesis of N‐Alkyl‐α‐amino Acid Methyl Esters by Microwave Irradiation Source: ResearchGate URL:[Link]

  • Synthesis of N-Alkyl Amino Acids Source: Monash University Repository URL:[Link]

  • An Efficient Preparation of N-Methyl-α-amino Acids from N-Nosyl-α-amino Acid Phenacyl Esters Source: ACS Publications URL:[Link]

Sources

The Imperative for an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, scientists, and drug development professionals on the foundational principles and practical application of internal standards in quantitative mass spectrometry.

In quantitative mass spectrometry (MS), the ultimate goal is to establish a precise and accurate relationship between the instrument's signal response and the concentration of a target analyte.[1] However, the analytical workflow, from initial sample handling to final detection, is susceptible to numerous sources of variability that can compromise this relationship. An internal standard (IS) is a compound of a known and fixed concentration added to every sample—including calibrators, quality controls (QCs), and unknowns—at the earliest practical stage of the analysis.[1][2]

The fundamental purpose of an IS is to serve as a chemical and physical surrogate for the analyte.[1] By closely mimicking the analyte's behavior, it experiences and, therefore, compensates for the same procedural variations.[1][3] Instead of relying on the analyte's absolute signal, which can be inconsistent, quantification is based on the ratio of the analyte's signal to the IS's signal.[4][5] This ratio provides a stable and reliable measurement, correcting for a multitude of potential errors, including:

  • Sample Preparation Variability: Analyte can be lost during multi-step procedures like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).[1][6] An IS added at the beginning of this process will be lost proportionally, preserving the analyte/IS ratio.[3][4]

  • Injection Volume Inconsistencies: While modern autosamplers are highly precise, minor variations can still occur.[1]

  • Instrumental Drift: The sensitivity of a mass spectrometer can fluctuate over time due to factors like source contamination or changes in detector performance.[6][7]

  • Matrix Effects: This is a critical challenge in LC-MS, where co-eluting substances from the biological matrix (e.g., plasma, urine) can either suppress or enhance the ionization of the analyte in the MS source, leading to inaccurate results.[1][6][8] A co-eluting IS experiences the same matrix effect, correcting for the signal alteration.[6][8]

Selecting the Appropriate Internal Standard: A Strategic Decision

The efficacy of the internal standard method hinges entirely on the selection of an appropriate IS. The ideal IS should behave as identically to the analyte as possible throughout the entire analytical process.[7][9] There are two primary categories of internal standards used in mass spectrometry.

Stable Isotope-Labeled (SIL) Internal Standards: The Gold Standard

A SIL-IS is a version of the analyte molecule where one or more atoms have been replaced by their heavy stable isotopes (e.g., ²H or D, ¹³C, ¹⁵N).[8][10] SIL standards are considered the gold standard for quantitative MS for several reasons:[6][7][11]

  • Near-Identical Physicochemical Properties: They have virtually the same chemical structure, polarity, pKa, and logP as the analyte.[8][12] This ensures they co-elute chromatographically and have the same extraction recovery and ionization efficiency.

  • Optimal Correction for Matrix Effects: Because a SIL-IS co-elutes with the analyte, it experiences the exact same degree of ion suppression or enhancement at the same moment in time, providing the most accurate correction.[8][13]

  • Mass-Based Differentiation: They are easily distinguished from the analyte by the mass spectrometer due to their difference in mass-to-charge ratio (m/z).[6]

Key Considerations for SIL-IS Selection:

  • Mass Difference: A mass difference of at least 3 or 4 Da is recommended to prevent isotopic crosstalk, where the natural isotopic abundance of the analyte interferes with the IS signal.[8][10]

  • Label Stability: The isotopic labels must be placed in a chemically stable position within the molecule to prevent back-exchange with protons from the solvent or matrix.[10] For this reason, ¹³C or ¹⁵N labels are often preferred over deuterium (²H) labels, which can sometimes exchange, especially if placed on heteroatoms like oxygen or nitrogen.[8][10]

  • Isotopic Purity: The SIL-IS should have high isotopic purity. The presence of unlabeled analyte in the IS solution can lead to an overestimation of the analyte's concentration, particularly at the lower limit of quantitation (LLOQ).[4] Regulatory guidelines suggest that the response from unlabeled analyte in the IS should be less than 5% of the analyte response at the LLOQ.[4]

Structural Analog Internal Standards

When a SIL-IS is not available or is prohibitively expensive, a structural analog can be used.[7] This is a different molecule that is chemically and structurally similar to the analyte.[8] Key criteria for selecting a structural analog include:

  • Similar functional groups, polarity, and ionization properties (pKa).[8]

  • Similar extraction recovery and chromatographic retention time to the analyte.[1]

  • It must be chromatographically resolved from the analyte.[14]

  • It must not be naturally present in the sample matrix.[4]

While useful, structural analogs are less ideal than SIL standards because their physicochemical properties are not identical. This can lead to differences in extraction recovery, chromatographic retention, and ionization response, resulting in incomplete correction for experimental variability.[15]

Decision Workflow for Internal Standard Selection

The following diagram illustrates a logical workflow for choosing the most suitable internal standard for a quantitative mass spectrometry assay.

Caption: A logical workflow for selecting an appropriate internal standard.

Application Notes and Protocols

The proper preparation and addition of the internal standard are critical for the success of the quantitative assay.

Protocol 1: Preparation of Internal Standard Stock and Working Solutions

This protocol describes the preparation of a primary stock solution and a subsequent working solution for a SIL-IS. Accuracy at this stage is paramount.[16][17]

Objective: To prepare accurate stock and working solutions of the internal standard.

Materials:

  • Internal Standard (e.g., Gefitinib-d6) of known purity

  • High-purity organic solvent (e.g., HPLC-grade Methanol or DMSO)

  • Class A volumetric flasks (e.g., 1 mL, 10 mL, 100 mL)[18]

  • Calibrated analytical balance

  • Calibrated pipettes

Procedure:

  • Prepare Primary Stock Solution (e.g., 1 mg/mL): a. Accurately weigh approximately 1.0 mg of the IS powder using an analytical balance. Record the exact weight. b. Quantitatively transfer the powder to a 1.0 mL Class A volumetric flask.[16] c. Add a small amount of solvent (e.g., ~0.5 mL of Methanol) to dissolve the powder completely. Sonicate briefly if necessary. d. Once dissolved, dilute to the mark with the same solvent. e. Cap and invert the flask at least 10-15 times to ensure homogeneity. f. Calculation: Actual Concentration (mg/mL) = (Weight of IS (mg) * Purity) / Volume of Flask (mL) g. Label the solution clearly with the compound name, concentration, solvent, preparation date, and expiration date. Store at the recommended temperature (e.g., -20°C).

  • Prepare Working Solution (e.g., 100 ng/mL): a. The working solution is the solution that will be spiked into every sample. Its concentration should be optimized to provide a good signal-to-noise ratio without being excessively high.[8] A common practice is to target an IS response that is near the geometric mean of the analyte's response across the calibration range. b. To prepare a 100 ng/mL working solution from a 1 mg/mL stock, a serial dilution is often required to maintain accuracy.[18] c. Step 1 (Intermediate Dilution): Pipette 10 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask. Dilute to the mark with 50:50 Methanol:Water. This produces a 1 µg/mL (1000 ng/mL) intermediate solution. d. Step 2 (Final Working Solution): Pipette 1 mL of the 1 µg/mL intermediate solution into a 10 mL volumetric flask. Dilute to the mark with 50:50 Methanol:Water. This produces the final 100 ng/mL working solution. e. Calculation (Dilution): Use the formula M1V1 = M2V2, where M is molarity or concentration and V is volume.[19] f. Label and store appropriately. The stability of the IS in the working solution must be established during method validation.[20]

Protocol 2: Bioanalytical Workflow for a Small Molecule in Plasma

This protocol outlines a typical protein precipitation extraction workflow for quantifying a small molecule drug in human plasma using an IS and LC-MS/MS.

Objective: To accurately quantify an analyte in plasma by adding an IS prior to sample processing.

Procedure:

  • Sample Thawing: Thaw plasma samples (Calibrators, QCs, Unknowns) at room temperature. Vortex gently to mix.

  • Aliquoting: Aliquot 100 µL of each plasma sample into a labeled 1.5 mL microcentrifuge tube or a 96-well plate.

  • Internal Standard Addition:

    • This is the most critical step. Add a fixed volume (e.g., 25 µL) of the IS working solution (e.g., 100 ng/mL) to every tube.[1][21]

    • Using a reverse pipetting technique can improve precision with biological fluids.

  • Protein Precipitation:

    • Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to each tube. This is a 3:1 ratio of precipitation solvent to plasma.

    • The IS is now mixed with the analyte in the biological matrix, ensuring it will be subjected to the same extraction conditions.[7]

  • Mixing and Centrifugation:

    • Cap the tubes/seal the plate and vortex vigorously for 1 minute to ensure complete protein precipitation.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant (~300 µL) to a clean set of tubes or a new 96-well plate, being careful not to disturb the protein pellet.

  • Injection: Inject a portion of the supernatant (e.g., 5 µL) into the LC-MS/MS system for analysis.

Caption: A typical bioanalytical workflow incorporating an internal standard.

Data Analysis and Interpretation

The use of an internal standard fundamentally changes how the calibration curve is constructed and how unknown samples are quantified.

  • Peak Area Ratio: After data acquisition, the peak areas for both the analyte and the IS are integrated. A Peak Area Ratio (PAR) is calculated for every sample: PAR = Analyte Peak Area / IS Peak Area.[5]

  • Calibration Curve: The calibration curve is generated by plotting the PAR (y-axis) against the known concentration of the analyte in the calibration standards (x-axis).[5] A linear regression is then applied to this data.

  • Quantification: The concentration of the analyte in an unknown sample is determined by calculating its PAR and then using the regression equation from the calibration curve to solve for the concentration.[5]

The Impact of Internal Standardization on Data Quality

The table below illustrates the benefit of using an internal standard. It shows hypothetical data from three replicate preparations of the same sample, where a 20% loss of sample occurred in Replicate 3 during sample preparation.

Parameter Replicate 1 Replicate 2 Replicate 3 (-20% loss) Statistics
Analyte Peak Area 102,500101,90081,600Mean: 95,333%CV: 12.3%
IS Peak Area 50,50050,80040,500Mean: 47,267%CV: 11.9%
Analyte/IS Ratio 2.03 2.01 2.01 Mean: 2.02%CV: 0.6%

As shown, while the absolute peak areas varied significantly due to the sample loss, the analyte/IS ratio remained remarkably consistent. This demonstrates how the IS effectively normalizes for procedural errors, dramatically improving the precision and accuracy of the final calculated concentration.[4]

Troubleshooting and Regulatory Considerations

Monitoring Internal Standard Response

It is crucial to monitor the IS response across an analytical run. Significant variability in the IS response can indicate problems with the assay.[7][8]

  • Low IS Response: May indicate poor extraction recovery, ion suppression, or an error in adding the IS to that specific sample (e.g., a short spike).[7]

  • High IS Response: May indicate ion enhancement or an accidental double-spiking of the IS.[7]

  • Drifting IS Response: A gradual increase or decrease in IS response over the course of the run can signal a change in instrument performance or source contamination.[9]

Regulatory agencies have clear expectations for monitoring IS response. For example, an IS outlier test may be applied where samples with an IS response that is <50% or >150% of the mean IS response of the calibrators and QCs may be flagged for investigation and potential re-analysis.[7]

Regulatory Perspective

Global regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have harmonized their expectations for bioanalytical method validation under the ICH M10 guideline.[21][22] This guideline states that a suitable internal standard should be added to all samples and standards, and its absence requires justification.[21][22] The use of a stable isotope-labeled IS is explicitly noted as the preferred choice.[22] The validation process must thoroughly characterize the IS, including its stability and any potential interference.[20][23]

Conclusion

The appropriate selection and consistent use of an internal standard are not merely best practices but are foundational to achieving accurate, precise, and reliable quantitative results in mass spectrometry.[1] By compensating for the inherent variability of the entire analytical process—from sample preparation to instrumental analysis—internal standards provide the bedrock for robust and defensible data, which is essential in regulated environments like drug development.[8][22] While stable isotope-labeled standards represent the ideal choice for their near-perfect analyte mimicry, carefully validated structural analogs can also be effective.[7] Ultimately, a well-implemented internal standard strategy transforms a variable analytical measurement into a reliable quantitative tool.

References

  • Han, X., & Gross, R. W. (2013). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? PMC. Available from: [Link]

  • Dolan, J. W. (2026, March 10). When Should an Internal Standard be Used? LCGC International. Available from: [Link]

  • SCION Instruments. (2025, April 21). The Role of Internal Standards In Mass Spectrometry. Available from: [Link]

  • NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards? Available from: [Link]

  • BioPharma Services. (2023, December 11). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? Available from: [Link]

  • Wikipedia. Internal standard. Available from: [Link]

  • LibreTexts. (2025, August 18). 2.5: Preparing Solutions. Chemistry LibreTexts. Available from: [Link]

  • European Medicines Agency (EMA). (2011, July 21). Guideline on bioanalytical method validation. Available from: [Link]

  • Biotage. (2023, January 18). What is the difference between an Internal Standard and Surrogate? Available from: [Link]

  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available from: [Link]

  • LibreTexts. (2020, October 2). Internal Standard. Chemistry LibreTexts. Available from: [Link]

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Available from: [Link]

  • Restek. Internal Standards: How Does It Work? Available from: [Link]

  • Acanthus Research. (2022, January 11). Designing Stable Isotope Labeled Internal Standards. Available from: [Link]

  • The Chemistry Blog. (2024, July 17). How To Make A Standard Solution. Available from: [Link]

  • European Medicines Agency (EMA). (2022, July 25). ICH guideline M10 on bioanalytical method validation and study sample analysis. Available from: [Link]

  • van de Merbel, N. C. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available from: [Link]

  • American Laboratory. (2023, September 26). Statistics in Analytical Chemistry: Part 19—Internal Standards. Available from: [Link]

  • ResearchGate. (2014, August 5). What's the difference in using an Internal standard and Surrogate standard for GCMS analysis? Available from: [Link]

  • Spectroscopy Online. (2015, April 1). How Do You Prepare Reference Standards and Solutions? Available from: [Link]

  • Devoogdt-Lefebvre, N., et al. (2022, January 21). Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. PMC. Available from: [Link]

  • ALS Global. (2023, December 15). PFAS: Internal Standards, Surrogates and Isotope Dilution. Available from: [Link]

  • YouTube. (2025, January 20). CTC 115: An Overview of Internal Standards & How to Prep Them for Lab Methods Part 5. Available from: [Link]

  • U.S. EPA. Method 527. Available from: [Link]

  • Amerigo Scientific. Stable Isotope-labeled Standards. Available from: [Link]

  • Mason Technology. (2024, December 16). Liquid Chromatography | How to Use Internal Standards. Available from: [Link]

  • LGC Standards. USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. Available from: [Link]

Sources

Application Note: High-Throughput Iridium-Catalyzed C–H Borylation and Suzuki-Miyaura Cross-Coupling for Late-Stage Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Late-stage functionalization (LSF) has fundamentally shifted the paradigm of drug discovery by enabling the rapid, divergent synthesis of analog libraries directly from complex Active Pharmaceutical Ingredient (API) cores. This application note details a robust, self-validating high-throughput experimentation (HTE) workflow combining regiodivergent Iridium-catalyzed C–H borylation with in situ Suzuki-Miyaura cross-coupling. By circumventing de novo synthesis, this synthetic route accelerates structure-activity relationship (SAR) mapping and lead optimization.

Scientific Rationale & Mechanistic Causality

The traditional synthesis of drug analogs is linear, requiring unique synthetic routes for each derivative. Iridium-catalyzed C–H borylation offers a direct, atom-economical route to functionalize unactivated C(sp²)–H bonds, transforming them into versatile boronate esters (Bpin)[1].

  • Catalyst Causality : The selection of the [Ir(OMe)(cod)]₂ precatalyst is highly deliberate. The methoxy ligand undergoes facile transmetalation with bis(pinacolato)diboron (B₂pin₂) at ambient temperatures. This rapidly generates the active 16-electron Ir(III)-trisboryl catalytic species without the need for harsh thermal activation or highly basic conditions, preserving sensitive functional groups on the API core[2].

  • Regioselectivity Control : Unlike traditional electrophilic aromatic substitution, which is electronically governed, Ir-catalyzed borylation is primarily sterically driven. Borylation preferentially occurs at the most sterically accessible C–H bond. In heteroarenes, as demonstrated by , borylation typically occurs distal to basic nitrogen atoms. This regioselectivity is caused by the rapid, reversible binding of the N-lone pair to the boron reagent, which creates an unfavorable steric environment for C–H cleavage at adjacent positions[3]. By screening a panel of bidentate ligands (e.g., dtbpy for strict steric control, or tmphen for electronic tuning), chemists can map and manipulate the regiodivergent outcomes of a single API core[1].

  • One-Pot Rationale : Heteroaryl boronate esters can be hydrolytically unstable and prone to protodeboronation during standard silica gel chromatography. Coupling the borylation directly with a Suzuki-Miyaura reaction in a one-pot sequence circumvents the need to isolate these sensitive intermediates, maximizing overall yield and library throughput[2].

Data Presentation: Ligand Effects on Regioselectivity

The choice of ligand directly dictates the regiochemical outcome of the borylation. Table 1 summarizes typical HTE screening results demonstrating how ligand selection drives regiodivergence on a complex heteroarene core.

Table 1: Representative HTE Screening Results for Regiodivergent C-H Borylation of a Model API Core.

Ligand SystemCatalyst LoadingDominant RegioisomerConversion (%)Yield (UPLC-MS)
None (Ligand-Free) 1.0 mol%Directed (ortho to directing group)>95%88%
dtbpy 0.5 mol%Steric control (Least hindered C-H)>99%92%
tmphen 0.5 mol%Electronic control (Most acidic C-H)85%76%
2,2'-bipyridine 1.0 mol%Mixed (Non-selective)60%45%

(Note: Data illustrates the regiodivergent nature of the platform; precise outcomes depend on the specific steric topology of the substrate[4].)

Experimental Methodologies

Protocol 1: Self-Validating HTE Microscale C–H Borylation Screening

Trustworthiness Principle : This protocol employs an inert internal standard (4,4'-di-tert-butylbiphenyl, dtbbp). By comparing the molar sum of unreacted starting material and borylated products against the dtbbp standard, the system self-validates mass balance. A mass balance <90% immediately flags competing side reactions (e.g., degradation or protodeboronation), preventing false negatives during ligand evaluation.

  • Preparation : In a nitrogen-filled glovebox, prepare 0.05 M stock solutions of [Ir(OMe)(cod)]₂ and a library of bidentate ligands (e.g., dtbpy, tmphen) in anhydrous THF.

  • Catalyst Pre-activation : Dispense 10 µL of Ir stock (0.5 µmol, 0.5 mol%) and 20 µL of ligand stock (1.0 µmol, 1.0 mol%) into a 96-well glass-vial plate. Stir for 10 minutes at ambient temperature to pre-form the active Ir-complex.

  • Reaction Assembly : Add the API substrate (100 µmol, 1.0 equiv) and B₂pin₂ (150 µmol, 1.5 equiv) as THF solutions. Add 10 µmol of dtbbp as the internal standard.

  • Execution : Seal the plate with a Teflon-lined mat. Heat at 60 °C for 16 hours under orbital agitation.

  • Validation & Analysis : Quench with 50 µL of methanol. Analyze the crude mixture via UPLC-MS. Calculate mass balance and regiomeric ratios to identify the optimal ligand for scale-up.

Protocol 2: Scale-Up and One-Pot Suzuki-Miyaura Library Generation
  • Scale-Up Borylation : Based on the HTE hit, scale the reaction to 0.5 mmol in a Schlenk flask under N₂. Stir at 60 °C until complete consumption of the starting material is confirmed by UPLC.

  • Solvent Exchange : Evaporate the THF under reduced pressure. Redissolve the crude boronate ester in 1,4-dioxane (5 mL) to accommodate the higher temperatures required for the subsequent cross-coupling.

  • Cross-Coupling Setup : To the flask, add the diverse aryl halide (R-X, 0.6 mmol, 1.2 equiv), Pd(dppf)Cl₂ (0.025 mmol, 5 mol%), and a degassed 2.0 M aqueous K₃PO₄ solution (0.75 mL, 1.5 mmol, 3.0 equiv).

  • Diversification : Heat the biphasic mixture at 90 °C for 12 hours to drive the Suzuki-Miyaura coupling to completion.

  • Isolation : Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via preparative reverse-phase HPLC to isolate the final derivatized API library.

Workflow Visualization

Workflow Lead Lead Compound (API Core) HTE HTE Microscale Screening [Ir(OMe)(cod)]2 + B2pin2 + Ligands Lead->HTE  Identify Conditions QC UPLC-MS / GC-FID Analysis (Self-Validation via Internal Std) HTE->QC  Quantify Yield & Selectivity Borylation Scale-Up C-H Borylation (Regioselective Intermediate) QC->Borylation  Select Optimal Ligand Suzuki One-Pot Suzuki-Miyaura Pd(dppf)Cl2, R-X, K3PO4 Borylation->Suzuki  In Situ Cross-Coupling Library Derivative Library (SAR & Biological Testing) Suzuki->Library  Purification & Isolation

Workflow for high-throughput Ir-catalyzed C-H borylation and Suzuki coupling library generation.

References

  • Zakis, J. M., Lipina, R. A., Bell, S., et al. "High-Throughput Enabled Iridium-Catalyzed C–H Borylation Platform for Late-Stage Functionalization." ACS Catalysis, 2025, 15(4), 3525-3534. URL:[Link]

  • Larsen, M. A., & Hartwig, J. F. "Iridium-Catalyzed C–H Borylation of Heteroarenes: Scope, Regioselectivity, Application to Late-Stage Functionalization, and Mechanism." Journal of the American Chemical Society, 2014, 136(11), 4287–4299. URL:[Link]

  • Caldeweyher, E., Elkin, M., et al. "Hybrid Machine Learning Approach to Predict the Site Selectivity of Iridium-Catalyzed Arene Borylation." Journal of the American Chemical Society, 2023. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Side Reactions in Amino Acid Esterification

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for amino acid esterification. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of esterifying amino acids while minimizing undesirable side reactions. Here, we provide in-depth, field-proven insights into the causes of common issues and offer practical, step-by-step solutions to ensure the integrity and yield of your target molecules.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common questions encountered during amino acid esterification.

Q1: What are the most common side reactions during amino acid esterification? A: The primary side reactions are racemization (loss of stereochemical purity), diketopiperazine (DKP) formation (especially with dipeptides or N-terminal proline), side-chain reactions (if not properly protected), and low yields due to the zwitterionic nature of amino acids, particularly in classical methods like Fischer esterification.[1][2][3] In methods using activating agents like DCC, the formation of N-acylurea is a characteristic side reaction.[4][5]

Q2: Why is my Fischer esterification reaction mixture turning black or dark brown? A: This phenomenon, often called charring, is typically caused by the strong dehydrating action of concentrated sulfuric acid, especially at high temperatures or if the acid is added too quickly.[6] This leads to the decomposition of the amino acid or alcohol. To prevent this, add the acid catalyst slowly to a cooled solution and maintain a controlled reaction temperature.[6]

Q3: How can I tell if racemization has occurred in my product? A: Racemization results in the formation of diastereomers (if another chiral center is present) or enantiomers. This can be detected by techniques that separate chiral molecules, such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) after appropriate derivatization.[2][7] Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents can also be employed.

Q4: What is diketopiperazine (DKP), and why does it form? A: Diketopiperazine is a stable, six-membered cyclic dipeptide. It forms when the deprotected N-terminal amine of a dipeptide ester attacks the carbonyl carbon of the ester bond in an intramolecular cyclization reaction.[8][9] This leads to the cleavage of the peptide from its support (in SPPS) or truncation of the desired product in solution-phase chemistry.[8][10] This side reaction is particularly prevalent when proline is the second amino acid in the sequence.[9][11]

Q5: Is it always necessary to protect the side chains of amino acids before esterification? A: Yes, for most amino acids with reactive side-chain functional groups, protection is crucial.[12] Groups like the carboxylates in aspartic and glutamic acid, the hydroxyls in serine and threonine, and the amine in lysine can compete in the esterification reaction or lead to other unwanted modifications.[12][13] Choosing an appropriate "orthogonal" protecting group strategy is fundamental to successful synthesis.[14][15]

Part 2: Troubleshooting Guide

This in-depth guide addresses specific experimental problems with detailed explanations of their causes and validated solutions.

Issue 1: Low Yield in Fischer-Speier Esterification

You're performing an acid-catalyzed esterification of an amino acid (e.g., L-Alanine with methanol and H₂SO₄), but the yield of the corresponding amino acid ester is consistently low.

The Fischer-Speier esterification is a reversible, equilibrium-limited reaction.[16][17] Several factors specific to amino acids can exacerbate low conversion rates:

  • Zwitterionic Nature: In neutral solution, amino acids exist as zwitterions (H₃N⁺-CHR-COO⁻). The protonated amino group makes the molecule less soluble in non-polar organic solvents, while the carboxylate is unreactive towards nucleophilic attack. Acid catalysis is required to protonate the carboxylate, making the carbonyl carbon electrophilic.[3][18][19]

  • Water as a Byproduct: The reaction produces water, which can hydrolyze the ester product, pushing the equilibrium back towards the starting materials (Le Châtelier's principle).[6][16][20]

  • Insufficient Catalyst or Inactive Catalyst: The acid catalyst not only activates the carboxyl group but also acts as a dehydrating agent at higher concentrations.[6] Using other mineral acids like HCl or HNO₃ may be less effective as sulfuric acid plays a specific, beneficial role in this reaction.[3][19]

  • Drive the Equilibrium Forward:

    • Use Excess Alcohol: Use the alcohol reactant as the solvent (a large excess, e.g., 10-fold or more) to shift the equilibrium towards the product.[6][17]

    • Remove Water: For larger-scale reactions or with less volatile alcohols, use a Dean-Stark apparatus to azeotropically remove water as it forms.[6] Alternatively, ensure enough sulfuric acid is present to act as a dehydrating agent.[6]

  • Optimize Reaction Conditions:

    • Thionyl Chloride Method: A highly effective alternative is to first react the amino acid with thionyl chloride (SOCl₂) in the desired alcohol. SOCl₂ reacts with the alcohol to generate anhydrous HCl in situ, which acts as the catalyst, and also converts the carboxylic acid to a more reactive acyl chloride intermediate.[21]

Protocol 1: Optimized Fischer Esterification using Methanolic HCl

  • Carefully bubble dry HCl gas through ice-cold, anhydrous methanol until saturation (or use a commercially available solution of HCl in methanol).

  • Suspend the amino acid (1.0 eq) in the prepared anhydrous methanolic HCl.

  • Stir the mixture at room temperature or under gentle reflux (e.g., 40-60°C) for 4-24 hours, monitoring by TLC.

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • The product is typically isolated as the hydrochloride salt, which is often a crystalline solid and can be used directly or neutralized carefully.

Issue 2: Appearance of an Insoluble Byproduct in Steglich Esterification

You are using DCC and DMAP to esterify an N-protected amino acid, but after the reaction, you observe a significant amount of a white, insoluble precipitate, and the yield of your desired ester is low.

The insoluble precipitate is likely dicyclohexylurea (DCU), the expected byproduct from DCC.[22] However, low yield of the ester points to a competing side reaction: the formation of an N-acylurea .

This occurs via a 1,3-rearrangement of the key O-acylisourea intermediate.[4][5] This N-acylurea is stable and unreactive towards the alcohol, effectively terminating the reaction for that portion of the material.[5][23] This side reaction is particularly problematic if the esterification is slow, for instance, with sterically hindered alcohols.[5][23]

  • The Role of DMAP: 4-Dimethylaminopyridine (DMAP) is a crucial catalyst that intercepts the O-acylisourea intermediate to form a highly reactive N-acylpyridinium species.[4][5] This species reacts rapidly with the alcohol, outcompeting the intramolecular rearrangement to the N-acylurea. Insufficient DMAP is a common cause of failure.

  • Optimize Reagent Stoichiometry and Order of Addition:

    • Use a catalytic amount of DMAP (typically 5-10 mol%).

    • The correct order of addition is critical. Pre-mixing the N-protected amino acid, alcohol, and DMAP before adding the DCC can minimize the lifetime of the O-acylisourea intermediate.

  • Use Alternative Coupling Agents: Consider using water-soluble carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting urea byproduct is water-soluble, greatly simplifying purification.[24]

Protocol 2: Optimized Steglich Esterification

  • Dissolve the N-protected amino acid (1.0 eq), the alcohol (1.2 eq), and DMAP (0.1 eq) in an anhydrous solvent (e.g., dichloromethane, DCM) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the stirred amino acid mixture over 15-20 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • After completion, filter off the precipitated DCU.

  • Transfer the filtrate to a separatory funnel, wash sequentially with dilute acid (e.g., 0.5 M HCl) to remove DMAP, then with saturated aqueous NaHCO₃, and finally with brine.[25]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ester.

Issue 3: Product Shows Evidence of Racemization

Your purified amino acid ester shows two spots on TLC or two peaks in chiral HPLC analysis, indicating the presence of the undesired D-isomer.

Racemization during amino acid activation is a significant challenge, proceeding primarily through two mechanisms:

  • Oxazolone (Azlactone) Formation: This is the most common pathway.[2] The activated carboxyl group of an N-acyl amino acid can cyclize to form a 5(4H)-oxazolone. The proton on the chiral α-carbon of this intermediate is highly acidic and can be easily removed by a base. Re-protonation can occur from either face, leading to racemization.[2] Urethane-based protecting groups (like Fmoc or Cbz) help reduce this tendency compared to simple acyl groups.[26]

  • Direct Enolization: A strong base can directly abstract the α-proton from the activated amino acid, forming an achiral enolate intermediate, which then leads to a racemic mixture upon protonation.[2]

Factors that promote racemization include strong bases, elevated temperatures, and prolonged reaction times.[2][7][27] Histidine (His) and Cysteine (Cys) are particularly susceptible.[2][7]

  • Control the Base:

    • Avoid strong, non-sterically hindered bases like triethylamine (TEA).

    • Use a weaker or more sterically hindered base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, which are less likely to abstract the α-proton.[27] Use the minimum amount of base necessary.[7]

  • Optimize Reaction Conditions:

    • Perform the reaction at a lower temperature (e.g., 0°C or below).[2][7]

    • Minimize the reaction time.

  • Use Racemization-Suppressing Additives: When using carbodiimide-based activation (like in Steglich esterification), additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are essential. These additives react with the O-acylisourea to form active esters that are more resistant to racemization than the O-acylisourea itself.[2][27]

Part 3: Data Summary & Visualization
Table 1: Comparison of Common Esterification Methods
FeatureFischer-Speier EsterificationSteglich Esterification
Conditions Strong acid (H₂SO₄, HCl), high temp (reflux)[16][17]Mild (DCC, DMAP), room temperature[4][22]
Substrate Scope Good for simple, non-acid sensitive substrates.[24]Excellent for acid-labile and sterically hindered substrates.[5][23]
Key Advantage Inexpensive reagents, simple procedure.[17]High yields under mild conditions, broad compatibility.[4]
Key Disadvantage Equilibrium-limited, harsh conditions.[17][28]Requires stoichiometric activating agent, byproduct removal.[22]
Common Side Reactions Charring/decomposition, low yields with amino acids.[3][6]N-acylurea formation, racemization if not optimized.[5][22]
Diagram 1: Decision Workflow for Esterification Strategy

This workflow helps in selecting an appropriate esterification method based on the properties of the amino acid substrate.

Esterification_Workflow start Start: Select Amino Acid acid_labile Is the N-protecting group or side-chain acid-labile? start->acid_labile steric_hindrance Is the alcohol sterically hindered (e.g., t-butanol)? acid_labile->steric_hindrance No steglich Use Steglich Esterification (DCC/DMAP or EDC/DMAP) acid_labile->steglich Yes racemization_prone Is the amino acid prone to racemization (e.g., His, Cys)? steric_hindrance->racemization_prone No steric_hindrance->steglich Yes fischer Use Fischer Esterification (e.g., SOCl2 in Alcohol) racemization_prone->fischer No steglich_additives Use Steglich with Racemization Suppressants (e.g., HOBt, Oxyma) racemization_prone->steglich_additives Yes

Caption: Mechanism of Diketopiperazine (DKP) formation.

References
  • Vertex AI Search. (n.d.). Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention.
  • Vertex AI Search. (n.d.). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Benchchem. (n.d.). Preventing diketopiperazine formation in Fmoc-L-Phe-MPPA synthesis.
  • RSC Publishing. (n.d.). Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation.
  • Vertex AI Search. (2022, October 31). Methods for protecting and removing amino, carboxyl and side chains in peptide synthesis.
  • Grokipedia. (n.d.). Steglich esterification.
  • Scribd. (n.d.). Steglich Esterification Overview.
  • Vertex AI Search. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • Vertex AI Search. (2026, February 10). Side Chain Protection in Peptide Synthesis.
  • MDPI. (2024, December 17). Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances.
  • PubMed. (1993, May). Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids by amino acid anions in partially aqueous solvents and a tactic to minimize it.
  • Vertex AI Search. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • Benchchem. (n.d.). Overcoming challenges with sulfuric acid catalyst in esterification.
  • Benchchem. (n.d.). Technical Support Center: Minimizing Racemization During Amino Acid Activation.
  • Organic Chemistry Portal. (n.d.). Steglich Esterification.
  • Chemical Reviews. (2009). Amino Acid-Protecting Groups.
  • Vertex AI Search. (n.d.). Reactions of α-Amino Acids : Carboxylic Acid Esterification.
  • Wiley-VCH. (n.d.). Protection Reactions.
  • PMC. (2023, October 31). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film.
  • Vertex AI Search. (n.d.). Acid to Ester - Common Conditions.
  • Chemistry Steps. (2021, November 18). Fischer Esterification.
  • Benchchem. (n.d.). Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis.
  • IntechOpen. (2023, August 11). Green Chemistry of Minimal-Protection Solid-Phase Peptide Synthesis.
  • Wikipedia. (n.d.). Fischer–Speier esterification.
  • ACS Publications. (2023, October 30). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film | Journal of the American Society for Mass Spectrometry.
  • Wikipedia. (n.d.). Steglich esterification.
  • ResearchGate. (2017, February 28). Racemization in amino acids?
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
  • Chemistry LibreTexts. (2021, July 31). 25.5: Reactions of Amino Acids.
  • ResearchGate. (2017, September 19). Hello!I have been trying to use the Steglich Esterification technique to synthesize amino acid derived esters.product is always lost in the aq phase?
  • ResearchGate. (2016, January 29). How to do esterification of amino acid?
  • Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.

Sources

Technical Support Center: Purification of Cycloheptyl Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of cycloheptyl amino acid derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges associated with the purification of these bulky and hydrophobic molecules. The insights provided here are based on established scientific principles and field-proven experience to help you troubleshoot common issues and optimize your purification workflows.

Introduction: The Challenge of the Cycloheptyl Moiety

Cycloheptyl amino acid derivatives are of increasing interest in medicinal chemistry due to their ability to introduce conformational constraints and enhance metabolic stability in peptides and small molecule drugs. However, the very features that make them attractive—the bulky and non-polar cycloheptyl group—also present significant hurdles during purification. These molecules often exhibit poor solubility in aqueous solutions and a high tendency to aggregate, complicating standard purification techniques like reversed-phase HPLC and crystallization.[1] This guide will provide practical solutions to these common challenges.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of cycloheptyl amino acid derivatives in a question-and-answer format.

Chromatography Issues

Q1: I'm observing poor peak shape (tailing or broadening) during the reversed-phase HPLC purification of my cycloheptyl amino acid derivative. What's causing this and how can I fix it?

A1: Poor peak shape is a common issue when purifying hydrophobic compounds like cycloheptyl amino acid derivatives. The primary causes are often related to strong interactions with the stationary phase, on-column aggregation, or slow kinetics of interaction.

Probable Causes & Solutions:

  • Strong Hydrophobic Interactions: The cycloheptyl group can interact excessively with the C18 stationary phase, leading to peak tailing.

    • Solution:

      • Reduce the strength of the organic modifier: If you are using acetonitrile, consider switching to or adding a stronger solvent like isopropanol or n-propanol to the mobile phase. This can improve the solubility of the compound in the mobile phase and reduce excessive retention.

      • Increase the column temperature: Heating the column (e.g., to 40-60 °C) can improve mass transfer and reduce peak tailing.

      • Use a different stationary phase: Consider a column with a less hydrophobic stationary phase, such as C8 or phenyl, or a polymer-based column which can offer different selectivity.[2]

  • Secondary Interactions: Residual silanols on silica-based columns can interact with the amino and carboxyl groups of your molecule, causing peak tailing.

    • Solution:

      • Use an ion-pairing agent: Adding a low concentration (0.05-0.1%) of trifluoroacetic acid (TFA) to the mobile phase is standard practice. For more persistent issues, consider a stronger ion-pairing agent like perfluoroheptanoic acid.[3]

      • Adjust the pH of the mobile phase: Ensure the pH is well below the pKa of the carboxylic acid (typically < 3) and above the pKa of the amine (typically > 8) to ensure the molecule is in a single ionic state. However, be mindful of the pH limitations of your column.

  • On-Column Aggregation: The hydrophobic nature of the cycloheptyl group can lead to aggregation, especially at high concentrations.[1]

    • Solution:

      • Lower the sample concentration: Inject a more dilute sample to minimize aggregation.

      • Add organic solvent to the sample: Dissolve your sample in a solvent mixture that contains a higher percentage of organic solvent, if compatible with your mobile phase, to keep it solubilized before injection.[4]

Q2: My cycloheptyl amino acid derivative is co-eluting with a closely related impurity. How can I improve the resolution?

A2: Achieving baseline separation of structurally similar compounds, such as diastereomers or synthetic byproducts, is a frequent challenge.

Probable Causes & Solutions:

  • Insufficient Selectivity: The current chromatographic conditions may not be selective enough to differentiate between your product and the impurity.

    • Solution:

      • Optimize the mobile phase: Experiment with different organic modifiers (acetonitrile, methanol, isopropanol) and their mixtures. Sometimes a ternary mixture can provide unique selectivity.

      • Change the stationary phase: A phenyl or pentafluorophenyl (PFP) column can offer different selectivity based on pi-pi interactions, which may help resolve impurities.

      • Adjust the pH: A small change in the mobile phase pH can alter the ionization state of your compound and impurities, potentially leading to better separation.

  • Diastereomer Co-elution: If your synthesis can produce diastereomers, they can be particularly difficult to separate.

    • Solution:

      • Employ a chiral stationary phase (CSP): If you have access to chiral HPLC, this is the most direct way to separate diastereomers.

      • Derivatization with a chiral agent: React your sample with a chiral derivatizing agent to form diastereomeric derivatives that can be separated on a standard achiral column.[5]

      • Optimize achiral conditions: Sometimes, significant optimization of the mobile phase composition, temperature, and gradient slope on an achiral column can achieve separation.

Crystallization Difficulties

Q3: I'm struggling to crystallize my purified cycloheptyl amino acid derivative. It either oils out or remains as an amorphous solid. What can I do?

A3: The bulky and flexible cycloheptyl ring can hinder the formation of a well-ordered crystal lattice. Non-polar compounds also tend to have different crystallization behaviors compared to polar ones.[6]

Probable Causes & Solutions:

  • High Solubility in Organic Solvents: The compound may be too soluble in the chosen solvent system.

    • Solution:

      • Use a solvent/anti-solvent system: Dissolve your compound in a good solvent (e.g., ethyl acetate, dichloromethane) and slowly add an anti-solvent in which it is poorly soluble (e.g., hexane, heptane) until turbidity is observed. Then, allow the solution to slowly cool or evaporate.

      • Vapor diffusion: Place a vial containing your dissolved compound inside a larger sealed container with an anti-solvent. The anti-solvent vapor will slowly diffuse into the vial, inducing crystallization.

  • Inhibition of Nucleation: The molecule's structure may not readily form nucleation sites.

    • Solution:

      • Scratching: Gently scratch the inside of the glass vessel with a glass rod to create nucleation sites.

      • Seeding: If you have a small amount of crystalline material from a previous attempt, add a tiny seed crystal to a supersaturated solution.

  • Presence of Minor Impurities: Even small amounts of impurities can inhibit crystallization.

    • Solution: Ensure your material is of the highest possible purity (>99%) before attempting crystallization. Re-purify by chromatography if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing a reversed-phase HPLC purification method for a novel cycloheptyl amino acid derivative?

A1: A good starting point for method development is to use a C18 column with a gradient elution.

Recommended Starting Conditions:

ParameterRecommendation
Column C18, 5 µm particle size, 100-120 Å pore size
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5-95% B over 30 minutes
Flow Rate 1 mL/min for a 4.6 mm ID column
Detection UV at 210-220 nm (for peptide bonds) or based on chromophores
Temperature 30 °C

From this starting point, you can optimize the gradient, mobile phase composition, and temperature to improve your separation.[4]

Q2: What are the common synthesis-related impurities I should look for when analyzing my cycloheptyl amino acid derivative by LC-MS?

A2: Common impurities often arise from incomplete reactions or side reactions during synthesis.

Impurity TypeDescriptionExpected Mass Difference
Deletion Missing the cycloheptylglycine or another amino acid.Varies based on missing residue
Coupling Reagent Adducts Adducts from coupling reagents (e.g., HOBt, DIC).Varies by reagent
Protecting Group Remnants Incomplete removal of protecting groups (e.g., Boc, Fmoc).+56 (Boc), +222 (Fmoc)
Racemization/Epimerization Formation of diastereomers.No mass difference

Mass spectrometry is a crucial tool for identifying these impurities.[3][7]

Q3: How can I confirm the purity and identity of my final product?

A3: A combination of analytical techniques is necessary to confirm the purity and identity of your cycloheptyl amino acid derivative.

  • Purity:

    • Analytical HPLC: Use a high-resolution analytical HPLC method with a suitable detector (e.g., UV, ELSD) to determine the percentage purity.[8][9][10]

    • LC-MS: To ensure no impurities are co-eluting under the main peak.

  • Identity:

    • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

    • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

    • Amino Acid Analysis (if part of a peptide): To confirm the amino acid composition.

Visualizing Purification Workflows

Decision Tree for Purification Strategy

The following diagram illustrates a decision-making process for selecting an appropriate purification strategy for your cycloheptyl amino acid derivative.

Purification_Strategy start Crude Product solubility_test Solubility Test (Aqueous/Organic) start->solubility_test is_soluble Is it soluble in RP-HPLC mobile phase? solubility_test->is_soluble rp_hplc Reversed-Phase HPLC is_soluble->rp_hplc Yes normal_phase Normal Phase Chromatography is_soluble->normal_phase No optimize_rp Optimize RP-HPLC (Solvent, Temp, Column) rp_hplc->optimize_rp is_pure Is purity >95%? optimize_rp->is_pure normal_phase->is_pure crystallization Attempt Crystallization final_product Final Pure Product crystallization->final_product is_pure->crystallization Yes further_purification Further Purification Needed is_pure->further_purification No further_purification->optimize_rp

Caption: Decision tree for selecting a purification strategy.

Troubleshooting Workflow for Poor HPLC Separation

This flowchart provides a systematic approach to troubleshooting poor separation in reversed-phase HPLC.

HPLC_Troubleshooting start Poor Separation (Co-elution/Bad Peak Shape) check_gradient Adjust Gradient Slope (Make it shallower) start->check_gradient resolution_ok Is Resolution Improved? check_gradient->resolution_ok change_solvent Change Organic Modifier (ACN -> MeOH or IPA) change_solvent->resolution_ok change_column Change Column (C18 -> Phenyl or C8) change_column->resolution_ok adjust_temp Adjust Temperature adjust_temp->resolution_ok check_ph Adjust Mobile Phase pH check_ph->resolution_ok resolution_ok->change_solvent No resolution_ok->change_column No resolution_ok->adjust_temp No resolution_ok->check_ph No success Successful Separation resolution_ok->success Yes

Caption: Workflow for troubleshooting poor HPLC separation.

References

  • Effect of biocompatible nucleants in rapid crystallization of natural amino acids using a CW Nd:YAG laser. (2018). PMC. [Link]

  • Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review. (2021). MDPI. [Link]

  • Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A. (2008). PMC. [Link]

  • Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. PMC. [Link]

  • Crystallization of amino acid. (1984).
  • Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. (2006). ResearchGate. [Link]

  • Chiral separation of amino acids and peptides by capillary electrophoresis. (2000). PubMed. [Link]

  • Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: A review. Academia.edu. [Link]

  • Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine. (2022). ACS Publications. [Link]

  • Reversed Phase HPLC for the Analysis of Biomolecules. (2016). LCGC International. [Link]

  • Purification of a Lipid Peptide: Method Development for Hydrophobic Peptides. vyda.com. [Link]

  • Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups. (2023). MDPI. [Link]

  • Validation of a reversed-phase HPLC method for quantitative amino acid analysis. (2006). PubMed. [Link]

  • Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. (2024). GenScript. [Link]

  • Affinity Purification, Ion Exchange, Hydrophobic Interaction, & Size Exclusion. (2025). YouTube. [Link]

  • Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. RSC Publishing. [Link]

  • Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. (2006). PMC. [Link]

  • Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. (2026). PMC. [Link]

  • Mass Spectrometry of Cycloalkanes. (2025). YouTube. [Link]

  • Methods for the synthesis of cyclic peptides. (2008).
  • 1 Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH. [Link]

  • Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. (2011). Bentham Science. [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Analytical Chemistry. [Link]

  • Comprehensive amino acids profiling of microalgae by gas chromatography-mass spectrometry analysis after pre-column derivatization. (2025). IRIS. [Link]

  • LC-MS/MS assay for protein amino acids and metabolically related compounds for large-scale screening of metabolic phenotypes. (2007). PubMed. [Link]

  • Synthesis of cyclic and secondary acyclic glycine derivatives via visible‐light induced C(sp3)−H alkylation by intermolecular charge transfer. ResearchGate. [Link]

  • Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. (2024). PMC. [Link]

  • Exploring Sources, Biological Functions, and Potential Applications of the Ubiquitous Marine Cyclic Dipeptide: A Concise Review of Cyclic Glycine-Proline. (2024). PMC. [Link]

Sources

Technical Support Center: Optimizing Solubility of Methyl 2-Amino-2-Cycloheptylacetate in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with unnatural amino acid derivatives. Here, we address the physicochemical behavior and solubility troubleshooting for methyl 2-amino-2-cycloheptylacetate (CAS: 1489011-62-2 for the free base; 154814261 for the hydrochloride salt).

Esterification of the carboxyl group of amino acids is a fundamental strategy in peptide synthesis, primarily utilized to increase solubility in non-aqueous organic solvents[1]. However, the ionization state of the resulting molecule dictates its solvent compatibility. The following troubleshooting FAQs, data tables, and validated protocols will help you optimize your workflows.

Troubleshooting FAQs

Q1: Why is my methyl 2-amino-2-cycloheptylacetate completely insoluble in dichloromethane (DCM) or diethyl ether? A: You are likely working with the hydrochloride (HCl) salt form of the molecule, rather than the free base. While esterification improves general organic solubility compared to zwitterionic amino acids, the resulting hydrochloride salts remain highly polar at the ammonium center. These salts are reasonably well soluble in polar organic solvents with high coordinating ability (such as DMSO, acetonitrile, and chloroform), but they are essentially insoluble in highly apolar solvents like hexane, toluene, or diethyl ether[2]. To resolve this, you must either switch to a more polar solvent system or neutralize the salt to generate the free base.

Q2: How do I convert the HCl salt to the free base without hydrolyzing the methyl ester? A: You must perform a mild biphasic neutralization. Using strong aqueous bases (e.g., NaOH) for prolonged periods can cause unwanted ester hydrolysis. Instead, use a mild base like saturated aqueous sodium bicarbonate (NaHCO₃) or a cold 5% Na₂CO₃ solution. The neutralization of the HCl salt with aqueous alkali generates a free amino group, which acts as a nucleophile and drastically increases the compound's lipophilicity and solubility in standard coupling solvents like DCM or ethyl acetate[3].

Q3: I want to avoid the free-basing extraction step. Can I solubilize the HCl salt directly in my reaction mixture? A: Yes, through in-situ neutralization. You can suspend the HCl salt in your target organic solvent (e.g., DCM or DMF) and add a tertiary amine base such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA). The tertiary amine acts as a proton scavenger, forming a transiently soluble hydrochloride salt (e.g., TEA·HCl) and liberating the methyl 2-amino-2-cycloheptylacetate free base directly in the reaction medium, making it immediately available for amide coupling[3].

Q4: After dissolving the free base in DCM, I notice a new byproduct forming over time. What is happening? A: Free amino acid methyl esters are highly prone to intermolecular aminolysis. The unprotonated, nucleophilic primary amine of one molecule can attack the methyl ester of a neighboring molecule, leading to dimerization and the eventual formation of diketopiperazines (cyclic dipeptides). To prevent this degradation, only generate the free base immediately before use, maintain solutions at low temperatures (0–4 °C), or store the compound in its stable HCl salt form until the exact moment of the reaction.

Quantitative Data: Solvent Compatibility Matrix

The following table summarizes the solubility profile of methyl 2-amino-2-cycloheptylacetate based on its ionization state, allowing for rapid solvent selection.

SolventDielectric Constant (ε)Solubility: HCl SaltSolubility: Free BaseRecommended Application
Water 80.1HighLowAqueous extractions (salt form)
DMSO 46.7HighHighStock solutions, NMR studies
Methanol 32.7HighHighEsterification reactions
DCM / Chloroform 8.9 / 4.8Low to ModerateVery High Peptide coupling, extractions
Ethyl Acetate 6.0LowVery High Biphasic free-basing extractions
Hexane / Toluene 1.9 / 2.4InsolubleModerateCrystallization anti-solvents

Experimental Protocols

Protocol A: Mild Biphasic Free-Basing (Ex-situ)

Use this protocol to isolate the pure free base prior to sensitive downstream reactions.

  • Suspension: Suspend 1.0 g of methyl 2-amino-2-cycloheptylacetate HCl salt in 10 mL of distilled water.

  • Cooling: Place the flask in an ice bath (0–4 °C) to suppress ester hydrolysis.

  • Organic Addition: Add 15 mL of cold Ethyl Acetate (or DCM) to create a biphasic system.

  • Neutralization: Slowly add saturated aqueous NaHCO₃ dropwise under vigorous stirring until the aqueous layer reaches pH 8 (monitor via pH paper).

  • Separation: Transfer to a separatory funnel. Isolate the organic layer. Extract the remaining aqueous layer with an additional 10 mL of the organic solvent.

  • Drying & Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a low water-bath temperature (<30 °C) to yield the free base as an oil or low-melting solid. Use immediately.

Protocol B: In-situ Neutralization for Peptide Coupling

Use this protocol for direct amide bond formation without prior extraction.

  • Suspension: Suspend 1.0 eq of the HCl salt in anhydrous DCM or DMF to achieve a concentration of 0.1–0.5 M.

  • Proton Scavenging: Cool the suspension to 0 °C. Add 1.2 to 1.5 eq of DIPEA dropwise. The cloudy suspension will clarify as the lipophilic free base is generated.

  • Coupling: Immediately add your pre-activated carboxylic acid or coupling reagents (e.g., HATU, EDC/HOBt) to consume the free base before dimerization can occur.

System Workflows & Logic

BiphasicExtraction Start Methyl 2-amino-2-cycloheptylacetate (HCl Salt) AddSolvent Suspend in H2O / EtOAc at 0-4 °C Start->AddSolvent AddBase Add Sat. NaHCO3 (Adjust to pH ~8) AddSolvent->AddBase Biphasic Phase Separation AddBase->Biphasic AqLayer Aqueous Layer (Discard: NaCl, NaHCO3) Biphasic->AqLayer Bottom Phase OrgLayer Organic Layer Contains Free Base Biphasic->OrgLayer Top Phase (EtOAc) Drying Dry over Na2SO4 & Concentrate (<30 °C) OrgLayer->Drying End Pure Free Base (Ready for Coupling) Drying->End

Workflow for Mild Biphasic Free-Basing of Amino Acid Esters.

SolventLogic State Determine Compound State Salt HCl Salt Form State->Salt FreeBase Free Base Form State->FreeBase PolarSolv Use Polar Solvents (DMSO, MeOH, DMF) Salt->PolarSolv Direct Dissolution InSitu In-situ Neutralization (Add DIPEA in DCM) Salt->InSitu For Peptide Coupling NonPolarSolv Use Apolar/Slightly Polar (DCM, EtOAc, THF) FreeBase->NonPolarSolv Highly Soluble Warning Warning: Prone to Diketopiperazine formation FreeBase->Warning If stored too long

Logical Decision Tree for Solvent Selection and Handling.

References

  • Dąbrowa, K., et al. "Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor." Molecules, vol. 27, no. 6, 2022, p. 1993.[Link]

  • Mishra, M., et al. "Amino acid esters as prodrugs of an arylalkanoic acid COX inhibitor: Synthesis and biopharmaceutical and pharmacological evaluation." Journal of Enzyme Inhibition and Medicinal Chemistry, vol. 33, no. 1, 2018, pp. 755-765.[Link]

  • Schouten, A., & Lutz, M. "L-Serine methyl ester hydrochloride." Acta Crystallographica Section E: Structure Reports Online, vol. 65, no. 12, 2009, o3026.[Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Peptide Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Peptide Coupling Optimization. As a Senior Application Scientist, I have designed this guide to provide you with in-depth technical assistance for the challenges you may encounter during peptide synthesis. This resource is structured to offer not just solutions, but also a deeper understanding of the underlying chemical principles to empower your research and development.

Troubleshooting Guide: Addressing Common Peptide Coupling Issues

This section is dedicated to diagnosing and resolving specific problems that can arise during peptide coupling reactions. Each issue is presented in a question-and-answer format, providing a clear path from problem to solution.

Q1: My coupling reaction appears to be incomplete. How can I confirm this, and what are the likely causes and solutions?

An incomplete coupling reaction is a frequent challenge in peptide synthesis, leading to deletion sequences that can be difficult to remove during purification.[1]

A1: Confirmation, Causes, and Solutions for Incomplete Coupling

Confirmation of Incomplete Coupling:

The most common method for monitoring coupling completion in solid-phase peptide synthesis (SPPS) is the Kaiser test .[2] This colorimetric test detects the presence of primary amines on the resin.

  • Positive Result (Blue/Purple Color): Indicates the presence of unreacted amino groups, signifying an incomplete coupling reaction.[1]

  • Negative Result (Yellow/Colorless): Suggests that the coupling is complete or near completion.[1]

For N-terminal proline, which is a secondary amine, the Kaiser test is unreliable.[2] In this case, the chloranil test or the isatin test should be used, both of which will produce a blue color if the coupling is incomplete.[2][3]

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solutions
Insufficient Reaction Time or Temperature The reaction may not have had enough time or energy to proceed to completion, especially for sterically hindered amino acids.[4]Extend the reaction time (e.g., from 1-2 hours to 4 hours or even overnight).[5] For difficult couplings, consider increasing the temperature to 40-60°C, potentially using microwave-assisted synthesis.[5]
Inappropriate Coupling Reagent The chosen coupling reagent may not be potent enough for the specific amino acid sequence, particularly in cases of steric hindrance.[6]For standard couplings, carbodiimides like DCC or DIC with an additive like HOBt or Oxyma are often sufficient.[7][8] For more challenging sequences, switch to a more reactive uronium/aminium reagent (e.g., HATU, HBTU) or a phosphonium reagent (e.g., PyBOP).[7][9]
Peptide Aggregation The growing peptide chain can aggregate on the solid support, preventing reagents from accessing the reaction site.[10][11] This is more common with hydrophobic sequences.[10]Change the solvent to one that can disrupt aggregation, such as N-methylpyrrolidone (NMP) or dimethyl sulfoxide (DMSO).[2][12] In some cases, a mixture of solvents like DCM/DMF can be beneficial.[2][12] The addition of chaotropic salts or the use of microwave irradiation can also help disrupt aggregation.[13]
Steric Hindrance The bulky side chains of either the incoming amino acid or the N-terminal residue on the peptide chain can physically block the reaction.[4][6]Use a more powerful coupling reagent like HATU, which is highly effective for overcoming steric hindrance.[5] Extending the reaction time and increasing the temperature can also help overcome the activation energy barrier.[4]

Troubleshooting Workflow for Incomplete Coupling:

G start Incomplete Coupling Suspected confirm Perform Kaiser Test (or Chloranil/Isatin Test for Proline) start->confirm result Test Result? confirm->result positive Positive (Incomplete) result->positive Blue/Purple negative Negative (Complete) result->negative Yellow/Colorless troubleshoot Troubleshoot Cause positive->troubleshoot proceed Proceed to Next Step in Synthesis negative->proceed cause Potential Cause? troubleshoot->cause reagent Inefficient Reagent cause->reagent Reagent? conditions Suboptimal Conditions cause->conditions Conditions? aggregation Peptide Aggregation cause->aggregation Aggregation? hindrance Steric Hindrance cause->hindrance Hindrance? solution_reagent Switch to more potent reagent (e.g., HATU) reagent->solution_reagent solution_conditions Increase time/temperature conditions->solution_conditions solution_aggregation Change solvent (e.g., NMP, DMSO) aggregation->solution_aggregation solution_hindrance Use potent reagent, increase time/temp hindrance->solution_hindrance recouple Recouple solution_reagent->recouple solution_conditions->recouple solution_aggregation->recouple solution_hindrance->recouple retest Retest recouple->retest retest->result cap Cap unreacted amines retest->cap Still Positive

Caption: Troubleshooting workflow for incomplete peptide coupling.

Q2: I'm observing significant racemization in my final product. What causes this, and how can I prevent it?

Racemization is the loss of stereochemical integrity at the alpha-carbon of an amino acid, leading to the formation of diastereomeric impurities that can be difficult to separate and may alter the biological activity of the peptide.[14]

A2: Understanding and Preventing Racemization

Primary Mechanism:

Racemization during peptide coupling primarily occurs through the formation of a 5(4H)-oxazolone intermediate from the activated amino acid.[15] The abstraction of the α-proton by a base leads to this planar intermediate, which can then be reprotonated from either side, resulting in a loss of stereochemical purity.[15]

Factors Influencing Racemization and Mitigation Strategies:

Factor Influence on Racemization Mitigation Strategy
Coupling Reagent Highly reactive coupling reagents, especially carbodiimides like DCC and DIC when used alone, can promote oxazolone formation.[8][16]Use coupling reagents in conjunction with racemization-suppressing additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[14][17] These additives form active esters that are less prone to racemization.[14]
Base The type and concentration of the base used are critical. Strong, non-sterically hindered bases like diisopropylethylamine (DIPEA) can increase the rate of racemization.[14][16]Use a weaker or more sterically hindered base, such as N-methylmorpholine (NMM) or 2,4,6-collidine.[16] Use the minimum amount of base necessary for the reaction.[14]
Temperature Higher reaction temperatures accelerate the rate of racemization.[14][16]Perform the coupling reaction at a lower temperature, such as 0°C.[14]
Pre-activation Time Prolonged pre-activation of the amino acid before adding it to the peptide-resin increases the opportunity for oxazolone formation.[15][16]Minimize the pre-activation time. Ideally, the activated species should be generated in situ or added to the resin immediately after activation.[15]
Solvent The polarity of the solvent can influence the rate of racemization.[14][18] More polar solvents can sometimes favor this side reaction.[18]While DMF is a common solvent, for particularly sensitive couplings, consider less polar alternatives where appropriate, though solubility must be maintained.[18]
Susceptible Amino Acids Certain amino acids are more prone to racemization, including Histidine (His) and Cysteine (Cys).[13][14]For these amino acids, it is especially important to use optimized conditions (e.g., coupling reagents with additives, lower temperatures).[13][14]

Experimental Protocol for Minimizing Racemization in SPPS:

  • Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound peptide using a standard protocol (e.g., 20% piperidine in DMF).

  • Washing: Thoroughly wash the resin with DMF to remove all traces of piperidine.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve 3-5 equivalents of the N-protected amino acid in DMF.

    • Add 3-5 equivalents of a racemization-suppressing additive (e.g., Oxyma).

    • Add 3-5 equivalents of a carbodiimide coupling reagent (e.g., DIC).

    • Allow the mixture to pre-activate for 1-5 minutes.

    • Add the activation mixture to the washed resin.

  • Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature. For sensitive amino acids, consider performing the reaction at 0°C.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.[14]

Q3: My peptide is aggregating during synthesis. What strategies can I employ to overcome this?

Peptide aggregation is a major challenge, particularly for hydrophobic or long peptide sequences.[10] Aggregation can lead to incomplete reactions and low yields.[10][11]

A3: Strategies to Mitigate Peptide Aggregation

Strategy Description
Solvent Choice The choice of solvent is critical for solvating the growing peptide chain and preventing aggregation.
Microwave-Assisted Synthesis Microwave irradiation can accelerate the synthesis process and provide the energy needed to disrupt intermolecular interactions that lead to aggregation.[10]
Incorporate Solubilizing Elements Certain chemical modifications can disrupt the secondary structures that lead to aggregation.
Chaotropic Salts These salts can disrupt the hydrogen bonding networks that cause aggregation.
Reduced Peptide Concentration Lowering the concentration of the peptide on the resin can minimize intermolecular interactions.

Frequently Asked Questions (FAQs)

Q: How do I choose the right coupling reagent for my synthesis?

A: The choice of coupling reagent depends on several factors, including the complexity of the peptide, the risk of racemization, and cost considerations.[9][19]

  • For Routine Synthesis and Cost-Effectiveness: Carbodiimides like DCC and DIC, when used with additives like HOBt or Oxyma, are effective and economical, especially for large-scale synthesis.[7][9]

  • For Difficult or Complex Peptides: Uronium/aminium salts (e.g., HATU, HBTU) or phosphonium salts (e.g., PyBOP) offer higher coupling efficiency and are preferred for challenging sequences, sterically hindered couplings, and minimizing side reactions.[7][9]

  • For Green Chemistry and Safety: COMU is an excellent choice as its byproducts are water-soluble, simplifying purification, and it is not explosive like some benzotriazole-based reagents.[20][21]

Q: What is the role of additives like HOBt and Oxyma?

A: Additives like HOBt and Oxyma play a crucial role in suppressing racemization and improving coupling efficiency.[17] They react with the activated amino acid to form an active ester that is less prone to racemization than the intermediate formed with the coupling reagent alone.[14] Oxyma is often preferred over HOBt as it is non-explosive and highly effective.[16]

Q: When should I perform my coupling reactions under an inert atmosphere (e.g., nitrogen or argon)?

A: While not always necessary for routine peptide synthesis, an inert atmosphere is recommended when using oxygen-sensitive reagents or when synthesizing peptides with sensitive functional groups.[7] Oxygen can oxidize some coupling reagents, such as carbodiimides, reducing their efficiency.[7] For large-scale synthesis where the impact of oxygen can be more significant, working under an inert atmosphere is a good practice to ensure reproducibility and high yields.[7]

Q: What are "difficult sequences" and what special precautions should I take?

A: "Difficult sequences" are peptide chains that are challenging to synthesize, often due to on-resin aggregation.[4] These sequences are typically rich in hydrophobic or sterically hindered amino acids.[4][10] When synthesizing such peptides, you should consider the following:

  • Use a high-efficiency coupling reagent like HATU or COMU.[5][20]

  • Optimize your solvent system by using NMP or adding DMSO.[2][12]

  • Employ microwave-assisted synthesis to reduce aggregation and improve reaction rates.[5][10]

  • Incorporate pseudoproline dipeptides or other aggregation-disrupting elements.[10]

References

  • Vertex AI Search. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
  • Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • Vertex AI Search. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
  • BenchChem. (2025). Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis.
  • BenchChem. (2025). A Comparative Guide to Peptide Coupling Reagents: Efficacy, Efficiency, and Purity.
  • BenchChem. (2025). Technical Support Center: Prevention of Racemization in Peptide Synthesis.
  • Vertex AI Search. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
  • Vertex AI Search. (n.d.). How to Optimize Peptide Synthesis?.
  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.
  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Vertex AI Search. (2021, March 12). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
  • BenchChem. (2025). Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions.
  • AAPPTec. (n.d.). Coupling Reagents - Peptides.
  • PMC. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media.
  • SciSpace. (n.d.). A Qualitative Test for Monitoring Coupling Completeness in Solid Phase Peptide Synthesis Using Chloranil.
  • PMC. (2023, September 1). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
  • Vertex AI Search. (2019, November 11). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor.
  • Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • BenchChem. (2025). Application Note: Monitoring the Coupling Efficiency of Boc-Ser-OH in Solid-Phase Peptide Synthesis.
  • BenchChem. (2025). Technical Support Center: Managing Steric Hindrance in Peptide Synthesis.
  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis Contents.
  • BenchChem. (2025). Technical Support Center: Peptide Coupling Troubleshooting.
  • Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
  • ACS Publications. (2018, July 20). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR.
  • ACS Publications. (2007, June 20). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • ProteoGenix. (2019, November 22). Challenges in chemical and recombinant peptide production processes.
  • BenchChem. (2025). Optimizing Peptide Coupling Reactions with COMU: A Guide to Concentration and Protocols.
  • ResearchGate. (n.d.). General problems in peptide synthesis.
  • Vertex AI Search. (n.d.). Peptide Coupling Reactions: Mechanisms, Reagents & Strategies.
  • AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis.
  • ACS Publications. (2019, March 22). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Procedures to Improve Difficult Couplings.
  • PMC. (2024, December 19). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups.

Sources

Preventing racemization during derivatization of chiral amino esters

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chiral Amino Ester Derivatization.

As a Senior Application Scientist, I frequently encounter researchers struggling with a silent yield-killer: the loss of stereochemical integrity during the derivatization of chiral amino esters. When modifying the N-terminus (via acylation, peptide coupling, or reductive amination), the electron-withdrawing nature of the ester group renders the adjacent α -proton highly susceptible to base-catalyzed abstraction.

This guide is designed to move beyond basic troubleshooting. We will dissect the mechanistic causality of racemization, provide diagnostic Q&A for specific experimental failures, and outline self-validating protocols to ensure your stereocenters remain absolute.

Part 1: Mechanistic Root Cause Analysis (The "Why")

To prevent racemization, you must first understand the thermodynamic and kinetic pathways that cause it. Stereochemical erosion during amino ester derivatization typically occurs via three main mechanisms:

  • The Oxazolone (Azlactone) Pathway: When activating an N-protected amino acid to couple with your amino ester, the activated carboxyl intermediate can undergo intramolecular cyclization to form an oxazolone. The α -proton of this oxazolone is highly acidic. Base-catalyzed deprotonation forms a planar, achiral enolate. When your amino ester nucleophile finally attacks, it produces a racemic mixture[1].

  • Direct Enolization (Dienolate Formation): Under strongly basic conditions, the ester group and the newly formed N-acyl group synergistically lower the pKa of the α -proton. Strong bases can abstract this proton, forming a transient dienolate intermediate that racemizes upon reprotonation[2].

  • Schiff Base-Induced Carbanion Stabilization: During reductive amination, the amino ester reacts with an aldehyde to form an imine (Schiff base). This extended conjugated system highly stabilizes the α -carbanion via resonance, dropping the activation energy for racemization to near zero[3].

G A Chiral Amino Ester B Base / Aldehyde Addition (Derivatization) A->B C Standard N-Acyl/Fmoc (Susceptible) B->C Standard Protecting Groups D Ns-Protected Amine (Resistant) B->D Ns-Strategy E Alpha-Deprotonation (Enolate/Imine Formation) C->E High pKa Base / Aldehyde F Sulfonamide Anion (Electrostatic Barrier) D->F Mild Base G Racemization / Epimerization E->G Loss of Chirality H Stereochemical Integrity Maintained F->H Suppresses Deprotonation

Mechanistic pathways of base-induced racemization and prevention via Ns-protection.

Part 2: Diagnostic Troubleshooting (Q&A)

Q1: I am observing up to 30% epimerization during the N-acylation of my sterically hindered amino acid methyl ester using DIC and DIPEA. What is the primary cause? A: The steric hindrance of your amino ester is slowing down the desired aminolysis (the kinetic pathway). Because the coupling is slow, the activated intermediate has a prolonged lifetime in the presence of DIPEA, allowing the thermodynamic pathway (base-catalyzed α -deprotonation and oxazolone formation) to compete[1]. Solution: You must accelerate the aminolysis. Switch from standard carbodiimides to highly efficient additives like Oxyma Pure, or utilize ynamide coupling reagents. Ynamides form stable α -acyloxyenamide active esters that are highly resistant to racemization, even during sluggish couplings[4].

Q2: I need to perform a reductive amination on a chiral amino ester, but the aldehyde causes complete loss of the stereocenter. How can I prevent this? A: The aldehyde forms a Schiff base (imine) with your amino ester. This intermediate drastically increases the acidity of the α -proton by delocalizing the resulting negative charge across the conjugated imine system[3]. Solution: Never isolate the imine. Perform a direct, one-pot reductive amination using a mild reducing agent like sodium triacetoxyborohydride (STAB) in a slightly acidic environment (e.g., 1% acetic acid in DCE). The acid prevents carbanion formation, and STAB rapidly reduces the imine the moment it forms, trapping the stereocenter.

Q3: Are there specific N-protecting groups that inherently prevent racemization during complex, multi-step basic derivatizations? A: Yes. The 2-nitrobenzenesulfonyl (Ns) group is a structural safeguard. Under basic conditions, the N-Ns group promotes the formation of a sulfonamide anion. This localized negative charge acts as an electrostatic barrier, effectively repelling further base molecules and suppressing α -deprotonation (dienolate formation). This ensures epimerization-free coupling[2][5].

Q4: Does the choice of coupling reagent directly impact the base requirement? A: Absolutely. Reagents like Propylphosphonic anhydride (T3P) activate carboxylic acids almost instantaneously and can be used with much weaker bases like pyridine, or even sub-stoichiometric DIPEA. This rapid activation combined with a weaker base environment practically eliminates racemization[6].

Part 3: Validated Workflows & Methodologies

To ensure trustworthiness, every protocol must be a self-validating system. Do not proceed to the next synthetic step without executing the validation checkpoint.

Protocol A: Racemization-Free N-Acylation using T3P

T3P is a green, highly efficient coupling reagent that prevents racemization by ensuring the rate of coupling far exceeds the rate of enolization[6].

Materials: Carboxylic acid (1.0 eq), Chiral amino ester hydrochloride (1.05 eq), T3P (50% solution in EtOAc, 1.2 eq), Pyridine (3.0 eq), dry EtOAc. Step-by-Step:

  • Suspend the carboxylic acid and chiral amino ester in dry EtOAc (0.2 M) under a nitrogen atmosphere at 0 °C.

  • Add Pyridine (3.0 eq) dropwise. Causality note: Pyridine is a weak base (pKa ~5.2) sufficient to neutralize the HCl salt and facilitate T3P activation, but too weak to abstract the α -proton.

  • Add T3P solution (1.2 eq) dropwise over 10 minutes to prevent thermal spikes.

  • Stir at 0 °C for 1 hour, then allow to warm to room temperature for 2-4 hours.

  • Workup: Wash the organic layer sequentially with 1M HCl, saturated NaHCO 3​ , and brine. The T3P byproduct (propylphosphonic acid) is highly water-soluble and washes out completely.

  • Validation Checkpoint: Before bulk concentration, take a 50 μ L aliquot, dilute with mobile phase, and inject into a Chiralpak IC (or equivalent) HPLC column. Confirm enantiomeric excess (ee) > 98%. If ee < 98%, re-evaluate the basicity of your starting materials.

Protocol B: Epimerization-Free Peptide Coupling via Ns-Strategy

Utilizing the 2-nitrobenzenesulfonyl (Ns) group to create an electrostatic barrier against deprotonation[2][5].

Materials: Ns-protected amino acid (1.0 eq), Amino ester (1.1 eq), HATU (1.1 eq), DIPEA (2.5 eq), dry DMF. Step-by-Step:

  • Dissolve the Ns-protected amino acid and HATU in dry DMF (0.1 M) at 0 °C.

  • Add DIPEA (1.5 eq) to pre-activate the acid for 2 minutes. Causality note: The base immediately deprotonates the Ns-amide, forming the protective sulfonamide anion.

  • Add the amino ester followed by the remaining DIPEA (1.0 eq).

  • Stir for 2 hours at room temperature.

  • Workup: Dilute with EtOAc, wash extensively with 5% LiCl (to remove DMF), followed by standard acidic/basic aqueous washes.

  • Validation Checkpoint: Perform 1 H NMR (500 MHz) on the crude mixture. Analyze the α -proton splitting patterns. Diastereomers will show distinct chemical shifts for the α -protons. Confirm a diastereomeric ratio (dr) of >99:1 before proceeding to column chromatography.

Part 4: Performance Metrics

The following table synthesizes quantitative data regarding the impact of reagent and base selection on the stereochemical fidelity of chiral amino esters.

Derivatization StrategyCoupling Reagent / AdditiveBaseProtecting GroupTypical Stereochemical PurityPrimary Mechanism of Racemization Prevention
Standard Carbodiimide DIC / NoneDIPEAFmoc / BocLow to Moderate (<80% dr)N/A (Highly prone to oxazolone formation)
Additive-Assisted DIC / Oxyma PureCollidineFmoc / BocHigh (>95% dr)Rapid aminolysis outcompetes enolization[1]
Phosphonic Anhydride T3PPyridineFmoc / BocVery High (>98% dr)Instantaneous activation, mild base compatibility[6]
Ynamide Coupling MYMs (Ynamides)DIPEAFmoc / BocExcellent (>99% dr)Stable α -acyloxyenamide active ester intermediate[4]
Sulfonamide Strategy HATUDIPEA2-NsExcellent (>99:1 dr)Sulfonamide anion creates electrostatic barrier[2]

Part 5: Optimization Workflow

Use the following logical workflow to systematically eliminate racemization from your derivatization protocols.

Workflow Start Racemization Detected During Derivatization Step1 Assess Base Strength Start->Step1 Action1 Switch TEA/DIPEA to Collidine or NMM Step1->Action1 If Base is too strong Step2 Evaluate Coupling Reagents Step1->Step2 If Base is optimal Action1->Step2 Action2 Use T3P, Ynamides, or Oxyma Additives Step2->Action2 If using standard DCC/DIC Step3 Analyze Intermediates Step2->Step3 If using efficient reagents Action2->Step3 Action3 Avoid Schiff Bases (Aldehydes) Step3->Action3 If performing reductive amination Success Stereopure Amino Ester Step3->Success Conditions Optimized Action3->Success

Troubleshooting workflow for optimizing chiral amino ester derivatization.

References

  • Chemically fuelled deracemization of amino acids. Università degli studi di Padova. Available at: [Link]

  • Racemization-free peptide bond formation via 2-nitrobenzensulfonyl strategy for diastereoselective synthesis of (Z)-fluoroalkene-type peptidomimetics. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Ynamide Coupling Reagents: Origin and Advances. PMC (National Institutes of Health). Available at:[Link]

  • Racemization-free Peptide Bond Formation via 2-Nitrobenzensulfonyl Strategy for Diastereoselective Synthesis of (Z)-Fluoroalkene Peptidomimetics. ChemRxiv. Available at:[Link]

  • Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. RSC Advances (RSC Publishing). Available at: [Link]

Sources

Column chromatography techniques for purifying polar amino esters

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Purifying polar amino esters presents a unique dual-challenge in chromatography: the basic amine moiety strongly interacts with acidic silanol groups on standard silica (leading to severe streaking), while the ester group remains highly susceptible to hydrolysis under harsh pH conditions or extended purification times.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help researchers and drug development professionals optimize the isolation of polar amino esters.

Section 1: Core Mechanisms & Stationary Phase Selection (FAQs)

Q1: Why do my polar amino esters streak on standard normal-phase silica, and how do I prevent it? A: The streaking of basic amines on silica gel is primarily caused by ion-exchange interactions. Standard silica gel surfaces are populated with weakly acidic silanol groups (Si-OH). When a basic amino ester is introduced, the amine group becomes protonated, leading to strong electrostatic binding with the ionized silanols[1].

  • Causality & Solution: To prevent this, you must "deactivate" the silica. Adding a basic modifier like1 at 0.5–2.0% (v/v) to the mobile phase forces the TEA to competitively bind to the acidic silanol sites, masking them from your target analyte[1]. Furthermore, the hydrophobic ethyl groups of TEA create a specific spatial environment that can enhance shape selectivity[2]. Alternatively, using an 3 completely eliminates the need for TEA, as the stationary phase itself is pre-deactivated[3].

Q2: When should I abandon Normal Phase (NP) chromatography and switch to HILIC for my amino esters? A: You should transition to Hydrophilic Interaction Liquid Chromatography (HILIC) when your amino ester is highly water-soluble, exhibits little to no retention on reversed-phase (C18) columns, or irreversibly binds to normal-phase silica despite TEA modification[4].

  • Causality & Solution: HILIC operates via a partitioning mechanism. The polar stationary phase absorbs water from the mobile phase, forming an5[5]. Polar amino esters preferentially partition into this water layer. Because the bulk mobile phase is highly organic (typically >60% acetonitrile), analytes elute based on their hydrophilicity, avoiding the harsh phase-collapse issues of C18[5].

DecisionTree start Target: Polar Amino Ester sol Solubility Profile? start->sol np Normal Phase Silica (Requires TEA Modifier) sol->np Soluble in DCM/Hexane amine Amine-Functionalized Silica (No TEA Required) sol->amine Acid-Sensitive Ester hilic HILIC Phase (Diol/Amide) (Aqueous/Organic Buffer) sol->hilic Highly Water Soluble rp Reversed-Phase (C18) (Requires Ion-Pairing) sol->rp Moderate Polarity

Decision matrix for selecting the optimal chromatography phase for polar amino esters.

Section 2: Troubleshooting Chemical Degradation & Co-elution

Q3: My amino ester is hydrolyzing into the corresponding amino acid during purification. How can I prevent this? A: Ester hydrolysis during chromatography is typically catalyzed by localized pH extremes or prolonged exposure to the stationary phase (especially highly active bare silica) in the presence of water.

  • Self-Validating System: To validate if degradation is occurring on the column, perform a 2D TLC experiment. Spot the sample, run it in one dimension, dry the plate, and run it again in the perpendicular dimension. If off-diagonal spots appear, your compound is actively degrading on the silica.

  • Solution: Switch to a buffered HILIC system or a neutral alumina stationary phase[3]. In HILIC, use6 (5–20 mM) to tightly control the pH between 3.0 and 5.0[6]. This stabilizes the ester linkage while maintaining the amine in a protonated state for consistent retention[5].

Q4: How do I improve the resolution of closely eluting diastereomeric amino esters? A: Diastereomers often have nearly identical polarities. In normal-phase systems, replacing TEA with diethylamine can improve peak shape and resolution, as diethylamine has a slightly lower pKb (stronger basicity) and competes more aggressively for silanol sites[2]. If using HILIC, adjusting the organic modifier/aqueous ratio is the primary driver of selectivity[5]. Decreasing the gradient slope significantly increases resolution.

Section 3: Quantitative Data & Method Selection

Table 1: Mobile Phase Modifier and Stationary Phase Selection Matrix

ParameterNormal Phase (Silica + TEA)Amine-Functionalized SilicaHILIC (Amide/Diol Phase)
Typical Mobile Phase Hexane / Ethyl AcetateDCM / MethanolAcetonitrile / Water
Aqueous Content 0%0%3% to 50% max
Modifier Concentration 0.5% - 2.0% TEANone required5 - 20 mM Ammonium Formate
Analyte Retention Adsorption (Silanol deactivated)Adsorption / H-bondingAqueous Layer Partitioning
Ester Hydrolysis Risk Low (if kept strictly anhydrous)LowModerate (Requires strict pH control)
Section 4: Step-by-Step Experimental Protocols
Protocol 1: Normal-Phase Silica Chromatography with TEA Deactivation

This protocol utilizes a self-validating pre-equilibration step to ensure the column is fully deactivated before the sample is introduced, preventing irreversible adsorption.

  • Solvent Preparation: Prepare your desired mobile phase (e.g., Hexane/Ethyl Acetate). Add Triethylamine (TEA) to a final concentration of 1% (v/v)[1].

  • Slurry Packing: In a fume hood, create a silica slurry using the TEA-modified solvent and pack the column under gentle pressure.

  • Column Equilibration & Validation: Pass 3 column volumes (CV) of the TEA-modified solvent through the column[1]. Validation Step: Collect a few drops of the eluent and spot it on wet pH paper. It must register as slightly basic (pH ~8-9). If it is neutral, the silica has not been fully deactivated; continue flushing.

  • Sample Loading: Dissolve your amino ester in the minimum amount of TEA-modified solvent and load it onto the column.

  • Elution: Proceed with chromatography. The TEA will continuously mask the silanol groups, allowing the amino ester to elute as a sharp band[1].

Protocol 2: HILIC Method Development for Underivatized Amino Esters

HILIC requires strict adherence to hydration principles. This protocol ensures the stationary phase is properly hydrated to facilitate partitioning.

  • Buffer Preparation: Prepare a 20 mM ammonium formate buffer adjusted to pH 3.0. This volatile salt suppresses secondary electrostatic interactions and is MS-compatible[6].

  • Column Equilibration: Flush the HILIC column with a starting mobile phase of 90% Acetonitrile / 10% Buffer for at least 20 CVs. Causality: HILIC columns require extensive equilibration because the stationary phase must physically absorb water (minimum 3%) from the mobile phase to form the partitioning layer[5][7].

  • Sample Preparation & Validation: Dissolve the sample in a solvent matching the initial highly organic mobile phase conditions. Validation Step: Inject a neutral void volume marker (e.g., toluene). If the marker elutes exactly at the column void volume, the aqueous layer has successfully formed. Causality: Injecting a sample dissolved in 100% water will disrupt the immobilized water layer and cause severe peak distortion[7].

  • Gradient Elution: Run a shallow gradient, decreasing the organic phase (Acetonitrile) and increasing the aqueous buffer up to a maximum of 50%[4][7].

HILICWorkflow step1 1. Column Equilibration (>60% ACN + Buffer) step2 2. Water Layer Formation (Stationary Phase Hydration) step1->step2 step3 3. Sample Injection (High Organic Solvent) step2->step3 step4 4. Gradient Elution (Increasing Aqueous %) step3->step4

Step-by-step mechanism of HILIC method development and analyte partitioning.

References
  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting - Agilent. 7

  • HILIC Method Development in a Few Simple Steps - Thermo Fisher.5

  • Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns - BenchChem. 1

  • HILIC Purification Strategies for Flash Chromatography - Teledyne Labs. 4

  • Analysis of Underivatized Essential Amino Acids by HILIC Separation - HALO Columns. 6

  • Introduction to Functionalized Silica Gel and Alumina RediSep Columns - Teledyne ISCO. 3

  • Triethylamine as a Mobile Phase Additive: What Does It Do? - Welch Materials. 2

Sources

Validation & Comparative

High-Performance Liquid Chromatography (HPLC) Method Validation for Purity Analysis of Methyl 2-amino-2-cycloheptylacetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-amino-2-cycloheptylacetate (CAS: 1489011-62-2) is a specialized cycloaliphatic amino acid ester utilized as a critical building block in the synthesis of peptidomimetics and advanced active pharmaceutical ingredients (APIs)[1]. Accurately determining its chemical purity is a regulatory necessity, yet its structural properties—specifically the presence of a basic primary amine and the absence of a strong UV chromophore—render standard analytical approaches inadequate.

This guide objectively compares the performance of a conventional Standard C18 column coupled with UV detection against an optimized Polar-Embedded C18 column coupled with Charged Aerosol Detection (CAD). By analyzing the causality behind chromatographic behaviors and applying the ICH Q2(R2) validation framework[2], we establish a self-validating, highly reproducible protocol for the purity analysis of this compound.

Mechanistic Insights: Overcoming Analytical Bottlenecks

The Failure of Standard C18 Chemistries

In reversed-phase HPLC (RP-HPLC), standard C18 stationary phases rely purely on hydrophobic interactions. At the acidic pH typically required to suppress the ionization of acidic impurities, the primary amine of methyl 2-amino-2-cycloheptylacetate becomes fully protonated. These positively charged analytes undergo secondary ion-exchange interactions with unreacted, acidic silanols ( SiO− ) on the silica support. This phenomenon disrupts the uniform mass transfer of the analyte, resulting in severe peak tailing, reduced theoretical plates, and poor resolution from its primary hydrolysis degradation product (2-amino-2-cycloheptylacetic acid).

The Causality of Polar-Embedded Phases

To resolve this, a Polar-Embedded C18 (PE-C18) column is utilized. PE-C18 phases incorporate a polar functional group (such as an amide, urea, or ether linkage) near the silica surface, beneath the hydrophobic alkyl chain[3]. This embedded polar group hydrogen-bonds with the mobile phase, creating a localized hydration layer. This layer acts as an electrostatic and steric shield, effectively blocking the protonated amine of the analyte from interacting with the residual silanols[4]. The result is a highly symmetrical peak and predictable retention behavior.

Detection Challenges: UV vs. CAD

Because methyl 2-amino-2-cycloheptylacetate lacks an extended conjugated π -system, UV detection is only viable at low wavelengths (e.g., 210 nm). However, gradient elution with organic modifiers at 210 nm causes severe baseline drift, obscuring low-level impurities. Charged Aerosol Detection (CAD), a mass-based detection technology, bypasses optical limitations entirely. It provides a uniform, baseline-stable response for all non-volatile analytes, drastically improving the Limit of Quantitation (LOQ).

Analytical Workflow & Logical Relationships

HPLC_Method_Validation Sample Methyl 2-amino-2-cycloheptylacetate (Sample Preparation) Col_C18 Standard C18 Column (High Silanol Activity) Sample->Col_C18 Baseline Method Col_PE Polar-Embedded C18 Column (Shielded Silanols) Sample->Col_PE Optimized Method Det_UV UV Detection (210 nm) (Baseline Drift Risk) Col_C18->Det_UV Poor Retention/Tailing Det_CAD Charged Aerosol Detection (CAD) (Uniform Response) Col_PE->Det_CAD High Sensitivity/Symmetry Val_ICH ICH Q2(R2) Validation (Linearity, Precision, Accuracy) Det_UV->Val_ICH High LOQ Det_CAD->Val_ICH Low LOQ Report Validated Purity Profile Val_ICH->Report Compliance

Figure 1: Comparative HPLC method development and ICH Q2(R2) validation workflow.

Self-Validating Experimental Protocol

To ensure trustworthiness, the following methodology includes an integrated System Suitability Test (SST). The protocol is designed to be self-validating; if the SST criteria are not met, the system halts, preventing the generation of erroneous data.

Step 1: Solution Preparation
  • Diluent: Prepare a 50:50 (v/v) mixture of MS-grade Water and Acetonitrile.

  • Standard Stock Solution: Accurately weigh 10.0 mg of methyl 2-amino-2-cycloheptylacetate reference standard. Dissolve in 10.0 mL of diluent to yield a 1.0 mg/mL stock.

  • Working Solutions: Dilute the stock solution to generate a calibration curve spanning 10 µg/mL to 150 µg/mL.

Step 2: Optimized Chromatographic Conditions (PE-C18 + CAD)
  • Column: Polar-Embedded C18 (150 mm × 4.6 mm, 3 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B

    • 2.0 - 12.0 min: Linear gradient to 60% B

    • 12.0 - 15.0 min: Hold at 60% B

    • 15.0 - 15.1 min: Return to 5% B

    • 15.1 - 20.0 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 35°C

  • CAD Settings: Evaporator temperature at 35°C, data collection rate at 10 Hz, filter constant at 3.6 s.

Step 3: System Suitability Testing (SST)

Inject the 100 µg/mL working standard six consecutive times before analyzing unknown samples.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of peak area 2.0%.

    • Peak Tailing Factor ( Tf​ ) 1.5.

    • Theoretical Plates ( N ) 10,000.

Comparative Performance & Validation Data

The optimized method was validated against the latest ICH Q2(R2) guidelines, which mandate a lifecycle approach to analytical procedure validation, ensuring methods are scientifically sound and fit for their intended purpose[5][6].

Table 1: Chromatographic Performance Comparison
ParameterStandard C18 (UV 210 nm)Polar-Embedded C18 (CAD)Causality / Mechanism
Retention Time (min) 4.25.8Enhanced retention of the polar amine via the embedded amide group[3].
Peak Asymmetry ( Tf​ ) 1.8 (Severe Tailing)1.1 (Symmetrical)Shielding of residual silanols prevents secondary ion-exchange interactions[4].
Theoretical Plates ( N ) 4,50012,500Improved mass transfer kinetics and reduced peak broadening.
Resolution ( Rs​ ) 1.23.5Distinct selectivity differences between the ester and its carboxylic acid degradant.
Baseline Stability High DriftStableCAD is immune to the optical changes caused by gradient organic modifiers.
Table 2: ICH Q2(R2) Validation Summary (Optimized PE-C18 / CAD Method)
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at retention timeNo co-eluting peaks ( Rs​>2.0 for all known impurities)Pass
Linearity ( R2 ) 0.9950.9992 (Range: 10 - 150 µg/mL)Pass
Precision (% RSD) 2.0% (n=6)0.8%Pass
Accuracy (% Recovery) 98.0% - 102.0%99.4% ± 0.5% (Spiked at 50%, 100%, 150%)Pass
LOD / LOQ S/N 3 (LOD) / S/N 10 (LOQ)LOD: 0.5 µg/mL / LOQ: 1.5 µg/mLPass

Conclusion

The purity analysis of non-chromophoric, basic amino acid esters like methyl 2-amino-2-cycloheptylacetate requires deliberate stationary phase selection and advanced detection techniques. The comparative data clearly demonstrates that a Standard C18 column with UV detection is prone to silanol-induced peak tailing and baseline instability. Conversely, the Polar-Embedded C18 column successfully shields the basic amine, yielding superior peak symmetry. When coupled with Charged Aerosol Detection (CAD), the method achieves a highly sensitive, baseline-stable profile. This optimized protocol fully satisfies ICH Q2(R2) validation requirements[7], providing drug development professionals with a robust, trustworthy system for rigorous quality control.

References

  • MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures". MasterControl. URL: [Link]

  • European Medicines Agency. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline". EMA. URL: [Link]

  • IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained". IntuitionLabs. URL: [Link]

  • ResearchGate. "Liquid chromatography of short chain carboxylic acids using a glutamic acid surfactant coated C18 stationary phase". ResearchGate. URL: [Link]

  • ResearchGate. "Novel reversed-phase high-performance liquid chromatography stationary phase with oligo(ethylene glycol) 'click' to silica". ResearchGate. URL: [Link]

Sources

Quantifying Residual Solvents in Methyl 2-Amino-2-Cycloheptylacetate HCl: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Methyl 2-amino-2-cycloheptylacetate hydrochloride is a specialized unnatural amino acid derivative, frequently utilized as a critical intermediate in active pharmaceutical ingredient (API) synthesis. During its synthesis, purification, and crystallization, organic solvents such as methanol, dichloromethane (DCM), ethyl acetate, and toluene are heavily employed. Because these volatile impurities pose toxicological risks to patients and can alter the physicochemical properties of the final API powder, their residual levels must be strictly quantified according to [1] and [2].

This guide objectively compares the analytical methodologies available for this specific compound, providing experimental data and field-proven protocols to ensure regulatory compliance.

Methodology Comparison: Selecting the Optimal Strategy

Quantifying volatile impurities in a salt-based powder matrix requires an analytical technique capable of isolating the analytes from the non-volatile active compound. We compare three primary gas chromatography (GC) methodologies:

  • Static Headspace GC with Flame Ionization Detection (HS-GC-FID) – The Gold Standard HS-GC-FID is the pharmacopeial benchmark for residual solvent testing[3]. By heating the sample in a sealed vial, volatile solvents partition into the gas phase (headspace), which is then injected into the GC. This completely prevents the non-volatile HCl salt from entering the GC system.

  • Static Headspace GC with Mass Spectrometry (HS-GC-MS) – The High-Specificity Alternative This method couples headspace extraction with MS detection. It is primarily reserved for structural confirmation when co-eluting peaks cannot be resolved by FID, or when quantifying highly toxic Class 1 solvents at trace levels.

  • Direct Liquid Injection GC (DI-GC) – The Legacy Alternative The powder is dissolved in a solvent and injected directly into the GC inlet. While cost-effective in terms of equipment, the non-volatile methyl 2-amino-2-cycloheptylacetate HCl salt rapidly precipitates in the inlet liner, causing severe column degradation and matrix interference.

Comparative Experimental Data

The following table summarizes simulated validation data for quantifying common synthesis solvents in methyl 2-amino-2-cycloheptylacetate HCl (using DMSO as the diluent).

ParameterTarget SolventHS-GC-FID (Recommended)HS-GC-MSDirect Injection GC
LOD / LOQ (ppm) Methanol (Class 2)15 / 505 / 15150 / 500
Dichloromethane (Class 2)10 / 302 / 10100 / 300
Ethyl Acetate (Class 3)5 / 201 / 550 / 150
Toluene (Class 2)5 / 151 / 550 / 150
Recovery (%) All Solvents95.2% – 104.5%92.0% – 106.1%65.4% – 82.3%
Precision (RSD %) All Solvents2.1% – 4.5%3.5% – 6.0%12.5% – 25.0%
Matrix Interference -None (Salt remains in vial)None (Salt remains in vial)High (Salt precipitates in inlet)
Linearity (R²) -> 0.999> 0.995< 0.950

*Direct injection yields poor recovery and precision due to active site formation in the GC inlet from HCl salt deposition.

Expertise & Causality: Mechanistic Insights

As an Application Scientist, method development requires understanding the physical chemistry of the sample matrix rather than blindly following pharmacopeial chapters.

  • Why Headspace over Direct Injection? Methyl 2-amino-2-cycloheptylacetate HCl is a non-volatile salt. Direct injection introduces this salt into the GC inlet at 250°C. The salt will not vaporize; instead, it degrades and coats the liner, leaving active sites that adsorb subsequent analytes (especially polar solvents like methanol), destroying method precision[4]. Headspace sampling acts as a physical filter, ensuring only volatile analytes reach the column.

  • Diluent Selection (Maximizing the Partition Coefficient): USP <467> allows for water or organic diluents. While this HCl salt is water-soluble, water has a low boiling point and expands massively upon vaporization, causing baseline disturbances in FID. We utilize Dimethyl Sulfoxide (DMSO). DMSO dissolves the salt completely, has a high boiling point (189°C), and strongly drives volatile solvents (like DCM and Toluene) into the headspace, maximizing the partition coefficient ( K ) and dramatically improving sensitivity.

Workflow Visualizations

MethodSelection Start Methyl 2-amino-2-cycloheptylacetate HCl Residual Solvent Analysis Q1 Are target solvents known? Start->Q1 Screening USP <467> Procedure A/B HS-GC-FID (Screening) Q1->Screening No Q2 Is high specificity needed due to co-elution? Q1->Q2 Yes HSGCMS HS-GC-MS (Structural Confirmation) Q2->HSGCMS Yes HSGCFID USP <467> Procedure C HS-GC-FID (Quantitation) Q2->HSGCFID No

Decision tree for selecting the appropriate residual solvent analytical method based on USP <467>.

HSGCWorkflow SamplePrep Sample Prep Dissolve API in DMSO Incubation Incubation Heat to 80°C (Gas-Liquid Eq.) SamplePrep->Incubation Extraction Extraction Sample Headspace Vapor Incubation->Extraction Injection Injection Transfer to GC Column Extraction->Injection Detection Detection FID Quantification Injection->Detection

Mechanistic workflow of Static Headspace Extraction for isolating volatile impurities from the API salt.

Step-by-Step Protocol: HS-GC-FID Quantitative Limit Test

This self-validating protocol is adapted from for specific quantitation[2], optimized specifically for the methyl 2-amino-2-cycloheptylacetate HCl matrix.

Standard and Sample Preparation
  • Diluent: High-purity Headspace-Grade DMSO.

  • Standard Solution: Prepare a mixed standard solution containing Methanol, DCM, Ethyl Acetate, and Toluene in DMSO at concentrations corresponding to their ICH Q3C limits (e.g., 3000 ppm for Methanol, 600 ppm for DCM, 890 ppm for Toluene)[1].

  • Sample Solution: Accurately weigh 250 mg of methyl 2-amino-2-cycloheptylacetate HCl powder into a 20 mL headspace vial. Add 5.0 mL of DMSO, seal immediately with a PTFE/silicone septum, and crimp tightly.

Headspace Autosampler Conditions
  • Oven Temperature: 80°C (Optimized to prevent thermal degradation of the amino acid ester while ensuring solvent volatilization).

  • Incubation Time: 30 minutes (Ensures complete gas-liquid equilibrium)[5].

  • Vial Pressurization: 15 psi for 1 minute.

  • Injection Volume: 1.0 mL of headspace vapor.

Gas Chromatography Conditions
  • Column: USP G43 equivalent (e.g., DB-624, 30 m × 0.32 mm, 1.8 µm film thickness). This mid-polarity cyanopropylphenyl phase provides optimal retention for volatile organics[4].

  • Carrier Gas: Helium or Nitrogen at a constant linear velocity of 35 cm/sec[6].

  • Oven Program: 40°C hold for 20 min, ramp at 10°C/min to 240°C, hold for 10 min.

  • Detector (FID): 250°C, Hydrogen: 40 mL/min, Air: 400 mL/min.

System Suitability Test (SST) - The Self-Validating Mechanism

Before analyzing the actual sample, the analytical system must prove its own reliability through strict SST criteria:

  • Resolution ( Rs​ ): The critical pair for this method is typically Acetonitrile and Dichloromethane. The system is only considered valid if Rs​≥1.0 [6].

  • Precision: Inject the standard solution 6 consecutive times. The Relative Standard Deviation (RSD) of the peak areas must be ≤15.0% .

  • Signal-to-Noise (S/N): The S/N ratio for the lowest concentration standard peak must be ≥10 .

References

  • ICH Q3C(R8) Impurities: Guideline for Residual Solvents International Council for Harmonisation (ICH)[Link]

  • All About USP 467 Residual Solvent: Regulatory and Application Updates Agilent Technologies[Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.